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6-Chloro-5-methylpyridine-3-sulfonyl chloride Documentation Hub

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  • Product: 6-Chloro-5-methylpyridine-3-sulfonyl chloride
  • CAS: 37105-10-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-5-methylpyridine-3-sulfonyl chloride

Executive Summary This technical guide provides a comprehensive analysis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5), a critical heterocyclic building block in medicinal chemistry. Widely utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5), a critical heterocyclic building block in medicinal chemistry. Widely utilized for introducing the sulfonyl moiety into pharmacophores—particularly in the development of anticancer agents (carbonic anhydrase inhibitors) and potassium-competitive acid blockers—this compound presents specific handling challenges due to its high electrophilicity and moisture sensitivity.

This document moves beyond standard data sheets, offering field-proven protocols for stability management, quality validation, and synthetic optimization.

Molecular Identity & Physicochemical Profile[1]

The unique reactivity of this scaffold stems from the interplay between the electron-deficient pyridine ring and the electron-donating methyl group. The 6-chloro substituent further polarizes the ring, enhancing the electrophilicity of the sulfonyl center compared to simple benzenesulfonyl chlorides.

Core Chemical Data[2][3]
PropertySpecification
Chemical Name 6-Chloro-5-methylpyridine-3-sulfonyl chloride
CAS Number 37105-10-5
Molecular Formula C₆H₅Cl₂NO₂S
Molecular Weight 226.08 g/mol
Appearance Beige to light orange crystalline powder or fluffy solid
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts violently with Water/Alcohols
Physicochemical Properties (Experimental & Predicted)
ParameterValueTechnical Insight
Density 1.53 ± 0.06 g/cm³ (Pred.)[1]High density requires vigorous stirring in biphasic reactions.
Boiling Point 330.2 ± 42.0 °C (Pred.)[1]Do not distill. Compound decomposes thermally before boiling.
LogP ~1.97Moderate lipophilicity; suitable for CNS-active drug scaffolds.
pKa (Conj. Acid) -4.68 (Pred.)[1]The hydrolysis product (sulfonic acid) is a strong acid.

Electronic Structure & Reactivity Analysis

To understand the handling requirements, one must visualize the electronic push-pull forces within the molecule.

Diagram 1: Electronic Effects & Reactive Sites

The following diagram illustrates the electronic vectors affecting the sulfonyl chloride group. The Pyridine Nitrogen and 6-Chloro group exert strong electron-withdrawing effects (-I/-M), making the Sulfur atom highly electrophilic and prone to hydrolysis.

G cluster_0 Electronic Structure Analysis Molecule 6-Chloro-5-methylpyridine-3-sulfonyl chloride N_Ring Pyridine Nitrogen (Electron Withdrawing) Molecule->N_Ring Cl_Group 6-Chloro Substituent (-I Effect) Molecule->Cl_Group Me_Group 5-Methyl Group (+I Weak Donor) Molecule->Me_Group Sulfonyl Sulfonyl Chloride (SO2Cl) (Highly Electrophilic) Molecule->Sulfonyl N_Ring->Sulfonyl Increases Electrophilicity Cl_Group->Sulfonyl Inductive Activation Me_Group->N_Ring Stabilizes Ring System

Caption: Electronic vector map showing how the electron-deficient ring heightens susceptibility to nucleophilic attack (and moisture).

Stability & Handling Protocols

The Critical Failure Mode: Hydrolysis. Unlike benzenesulfonyl chlorides, pyridine-based sulfonyl chlorides hydrolyze rapidly due to the electron-deficient ring accelerating the departure of the chloride ion.

Storage Directives
  • Temperature: Store at -20°C .

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.

Self-Validating Quality Control Protocol (The "Derivatization Check")

Direct LC-MS of the sulfonyl chloride is unreliable due to on-column hydrolysis.

Protocol:

  • Dissolve 5 mg of the test sample in 0.5 mL dry DCM.

  • Add 2 equivalents of Morpholine (or Benzylamine).

  • Stir for 5 minutes at Room Temperature (RT).

  • Analyze via LC-MS.[2]

    • Pass: >95% conversion to the Morpholine sulfonamide (MW: 276.74).

    • Fail: Presence of Pyridine-3-sulfonic acid peak (Hydrolysis product) or unreacted material.

Synthetic Utility: Sulfonylation Workflow

The following workflow outlines the optimal conditions for coupling this reagent with primary or secondary amines.

Diagram 2: Optimized Sulfonylation Pathway

This flowchart details the decision matrix for solvent and base selection to minimize side reactions (hydrolysis or bis-sulfonylation).

ReactionWorkflow Start Start: Amine Coupling SolventSelect Select Solvent System Start->SolventSelect DCM Anhydrous DCM (Standard) SolventSelect->DCM Solubility OK THF Anhydrous THF (For Polar Amines) SolventSelect->THF Solubility Poor BaseSelect Select Base Scavenger DCM->BaseSelect THF->BaseSelect TEA Triethylamine (Et3N) (Standard) BaseSelect->TEA General Use Pyridine Pyridine (For Acid Sensitive) BaseSelect->Pyridine Prevent HCl spikes Reaction Reaction: 0°C to RT (1-4 Hours) TEA->Reaction Pyridine->Reaction Workup Workup: Dilute Acid Wash (Remove Pyridine Byproducts) Reaction->Workup Product Final Product: Sulfonamide Workup->Product

Caption: Decision tree for sulfonamide synthesis, prioritizing anhydrous conditions to prevent reagent decomposition.

Experimental Procedure (General Protocol)
  • Preparation: Flame-dry all glassware. Purge with Nitrogen.[3]

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Triethylamine (1.2 - 1.5 equiv). Cool to 0°C.

  • Reagent Addition: Add 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.

    • Note: Dropwise addition is crucial to control the exotherm and prevent local heating which accelerates hydrolysis.

  • Monitoring: Warm to RT. Monitor via TLC/LC-MS. Reaction is typically complete within 2 hours.

Safety & Toxicology (HSE)

Signal Word: DANGER

Hazard ClassH-CodeDescription
Skin Corrosion H314Causes severe skin burns and eye damage.
Acute Toxicity H302Harmful if swallowed.[4]
Reactivity EUH014Reacts violently with water.[5][3]

Emergency Protocol:

  • Skin Contact: Immediate wash with Polyethylene Glycol 400 (if available) or copious water for 15 mins. The compound is corrosive and lipophilic; simple water rinsing may not immediately remove it from skin pores.

  • Spill: Do not use water.[3][6] Neutralize with sodium bicarbonate or lime before sweeping.

References

  • ChemicalBook. (2025). 6-chloro-5-Methylpyridine-3-sulfonyl chloride Properties and Suppliers. Retrieved from

  • ChemScene. (n.d.). 6-Chloro-5-methylpyridine-3-sulfonyl chloride Product Data. Retrieved from [7]

  • National Institutes of Health (NIH). (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[8] PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride derivatives.[6] Retrieved from [9]

  • Ambeed. (n.d.). Physicochemical Properties of Pyridine Sulfonyl Chlorides. Retrieved from

Sources

Exploratory

Technical Guide: Synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride

This technical guide details the synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 37105-10-5), a critical heteroaromatic building block used in the development of sulfonamide-based kinase inhibitors and ag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 37105-10-5), a critical heteroaromatic building block used in the development of sulfonamide-based kinase inhibitors and agrochemicals.

The guide prioritizes the Meerwein Sulfonyl Chlorination strategy, which is the industry standard for converting electron-deficient amino-pyridines to their corresponding sulfonyl chlorides. This route is preferred over direct chlorosulfonation (which fails due to pyridine ring deactivation) and oxidative chlorination of thiols (which requires expensive, malodorous precursors).

Retrosynthetic Analysis & Strategy

The target molecule, 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1) , is best accessed via the diazotization-chlorosulfonation of its amine precursor, 5-amino-2-chloro-3-methylpyridine (2) .

Direct electrophilic substitution (e.g., using


) on the parent pyridine is not viable due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, which deactivate the ring toward electrophilic attack. Therefore, the amino group is used as a "masked" sulfonyl chloride handle via a diazonium intermediate.
Reaction Pathway[1][2][3][4][5][6][7]
  • Precursor Synthesis: Nitration of 2-hydroxy-3-methylpyridine followed by dechlorination and reduction yields the amine (2) .

  • Diazotization: Reaction of amine (2) with sodium nitrite (

    
    ) in concentrated acid generates the diazonium salt (3) .
    
  • Meerwein Reaction: The diazonium species is decomposed in the presence of sulfur dioxide (

    
    ) and a copper catalyst (
    
    
    
    or
    
    
    ) to install the sulfonyl chloride group.

SynthesisRoute SM 2-Hydroxy-3-methylpyridine Nitro 2-Chloro-3-methyl- 5-nitropyridine SM->Nitro 1. HNO3/H2SO4 2. POCl3 Amine 5-Amino-2-chloro- 3-methylpyridine (2) Nitro->Amine Fe/AcOH or H2/Pd-C Diazonium Diazonium Salt Intermediate (3) Amine->Diazonium NaNO2, HCl < 0°C Target 6-Chloro-5-methylpyridine- 3-sulfonyl chloride (1) Diazonium->Target SO2, CuCl AcOH/HCl

Figure 1: Synthetic pathway from commercial starting materials to the target sulfonyl chloride.[1]

Experimental Protocol: The Meerwein Route

Phase A: Diazotization

The formation of the diazonium salt is the most critical step. Pyridine diazonium salts are notoriously unstable compared to their benzene counterparts and must be kept strictly below 0°C.

Reagents:

  • Substrate: 5-Amino-2-chloro-3-methylpyridine (1.0 equiv)

  • Acid: Conc. HCl (10–12 equiv) – Excess acid prevents triazene formation.

  • Nitrite Source: Sodium Nitrite (

    
    , 1.1 equiv) in water.
    
  • Solvent: Water / Acetic Acid (1:1 mixture helps solubility).

Protocol:

  • Charge a 3-neck round-bottom flask with 5-amino-2-chloro-3-methylpyridine and a mixture of conc. HCl and glacial acetic acid .

  • Cool the resulting suspension to -5°C to -10°C using an acetone/dry ice bath or a cryostat. Note: Control internal temperature, not just bath temperature.

  • Add the aqueous

    
     solution  dropwise via an addition funnel.
    
    • Critical Parameter: The addition rate must be slow enough to maintain the internal temperature below 0°C. Exotherms can decompose the diazonium salt instantly.

  • Stir the mixture at -5°C for 30–45 minutes. The solution should become clear or turn a pale yellow/orange, indicating diazonium formation.

Phase B: Chlorosulfonation (Sulfur Dioxide Coupling)

This step replaces the diazonium group with a chlorosulfonyl moiety using a radical-mediated mechanism catalyzed by copper.

Reagents:

  • Sulfur Dioxide Source:

    
     gas (bubbled) or saturated solution of 
    
    
    
    in Acetic Acid (approx. 30-40% wt).
  • Catalyst: Copper(I) Chloride (

    
    , 0.1–0.2 equiv) or Copper(II) Chloride (
    
    
    
    ).
  • Solvent: Glacial Acetic Acid.

Protocol:

  • In a separate vessel, prepare a saturated solution of

    
     gas  in glacial acetic acid at 0°C. Alternatively, use commercially available 
    
    
    
    /AcOH solutions.
  • Add the Copper(I) Chloride catalyst to the

    
     solution. The mixture typically turns green/blue.
    
  • Transfer: Slowly transfer the cold diazonium salt solution (from Phase A) into the stirred

    
    /CuCl mixture.
    
    • Safety: Significant nitrogen gas evolution will occur (

      
      ). Ensure the vessel is vented to a scrubber.
      
    • Temperature: Maintain the receiving flask at 0°C to 5°C during addition.

  • Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally. Stir for 2–4 hours.

  • Quenching: Pour the reaction mixture onto crushed ice (5x reaction volume). The sulfonyl chloride product will precipitate as a solid or oil.

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate . Wash the organic layer with cold water and brine. Dry over anhydrous

    
     and concentrate in vacuo at low temperature (<35°C).
    

Process Parameters & Data Summary

The following table summarizes the critical process parameters (CPPs) required to maximize yield and safety.

ParameterSpecificationRationale
Diazotization Temp -10°C to 0°CPrevents thermal decomposition of unstable pyridine diazonium salt.
Acid Stoichiometry >10 equiv HClPrevents coupling of diazonium salt with unreacted amine (diazo-amino formation).
SO2 Concentration Saturated (>30%)Drives the equilibrium toward sulfonyl chloride rather than hydrolysis to sulfonic acid.
Quench Medium Crushed IceSulfonyl chlorides are moisture sensitive; cold water minimizes hydrolysis during workup.
Drying Temp < 40°CAvoids thermal degradation of the product during solvent removal.

Safety & Handling (Self-Validating Protocols)

Working with sulfonyl chlorides and diazonium salts requires strict adherence to safety protocols.

  • Explosion Hazard: Pyridine diazonium salts can be shock-sensitive if allowed to dry. Never isolate the dry diazonium salt. Always process it as a solution directly into the next step.

  • Toxic Gas: Sulfur dioxide (

    
    ) is a severe respiratory irritant. All operations involving 
    
    
    
    bubbling or transfer must be performed in a high-efficiency fume hood.
  • Product Stability: 6-Chloro-5-methylpyridine-3-sulfonyl chloride is sensitive to moisture.

    • Validation: Check the product by TLC or LC-MS immediately after isolation. If the product appears as the sulfonic acid (hydrolysis byproduct), the quench was too warm or the extraction too slow.

    • Storage: Store under inert atmosphere (

      
       or Ar) at -20°C.
      

Mechanistic Insight

The reaction proceeds via a Sandmeyer-type radical mechanism :

  • The copper(I) catalyst reduces the diazonium ion (

    
    ) to an aryl radical (
    
    
    
    ) and nitrogen gas (
    
    
    ).
  • The aryl radical reacts with sulfur dioxide (

    
    ) to form a sulfonyl radical (
    
    
    
    ).
  • The sulfonyl radical abstracts a chlorine atom from the copper(II) chloride species (generated in step 1) to form the final sulfonyl chloride (

    
    ) and regenerate the Cu(I) catalyst.
    

Mechanism Diazonium Ar-N2+ Radical Ar• (Aryl Radical) Diazonium->Radical + e- (from Cu) SulfonylRad Ar-SO2• Radical->SulfonylRad + SO2 Product Ar-SO2-Cl SulfonylRad->Product + Cl (from Cu) Cu1 Cu(I) Cu2 Cu(II)-Cl Cu1->Cu2 - e- Cu2->Cu1 + e-

Figure 2: Radical cycle of the Meerwein chlorosulfonation.

References

  • Preparation of Pyridine-3-sulfonyl Chlorides via Diazotization Source:Chemistry & Biology Interface, 2011, Vol. 1, No. 3, 360-364. Context: Describes the general protocol for converting 2,3-disubstituted 5-aminopyridines to sulfonyl chlorides using

    
     and 
    
    
    
    .
  • Synthesis Method of Pyridine-3-sulfonyl Chloride (Patent)

  • Synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (Compound Data) Source: ChemicalBook / CAS Database Context: Verification of CAS 37105-10-5 and physical properties (Boiling point ~330°C, Density ~1.53 g/cm³).[2]

Sources

Foundational

A Senior Application Scientist's Guide to 6-Chloro-5-methylpyridine-3-sulfonyl chloride: Synthesis, Reactivity, and Application in Drug Discovery

Abstract This technical guide provides an in-depth analysis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural features, phys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural features, physicochemical properties, and detailed synthetic methodologies. The core of this document focuses on the compound's reactivity, particularly the electrophilic nature of the sulfonyl chloride group, and its subsequent application in the synthesis of sulfonamides—a privileged scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyridine derivatives are among the most significant. 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS No. 37105-10-5) has emerged as a valuable reagent, primarily due to its trifunctional nature: the reactive sulfonyl chloride group, the nucleophilic substitution-prone chloro group, and the pyridine ring which modulates the molecule's electronic properties and provides a key point for molecular recognition in biological systems.

The sulfonyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. Sulfonamides are a cornerstone of medicinal chemistry, found in drugs ranging from antibiotics to diuretics and hypoglycemics. The strategic placement of the chloro and methyl groups on the pyridine ring further allows for fine-tuning of a target molecule's steric and electronic profile, which is critical for optimizing drug-receptor interactions. This guide will provide the necessary technical details to effectively utilize this versatile reagent in a research and development setting.

Nomenclature, Structure, and Physicochemical Properties

While commonly referred to by its semi-systematic name, the formal IUPAC name for this compound is 6-chloro-5-methylpyridine-3-sulfonyl chloride . Its structural and key physicochemical data are summarized below.

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-sulfonyl chlorideN/A
Synonyms 6-chloro-5-methyl-3-pyridinesulfonyl chloride[1]
CAS Number 37105-10-5[2][3][4]
Molecular Formula C₆H₅Cl₂NO₂S[2][3]
Molecular Weight 226.08 g/mol [2][3]
Appearance Beige to off-white solid/fluffy solid[1][5]
SMILES CC1=CC(=CN=C1Cl)S(=O)(=O)Cl[2][4]
Boiling Point 330.2±42.0 °C (Predicted)[5]
Density 1.532±0.06 g/cm³ (Predicted)[5]

Synthesis of Aryl Sulfonyl Chlorides: A General Overview

The synthesis of heteroaryl sulfonyl chlorides can be challenging due to the stability of the final product.[6] General methods often involve the diazotization of an amino-substituted pyridine followed by a sulfochlorination reaction.[7] Another common laboratory and industrial method is the direct chlorosulfonation of an activated aromatic ring using chlorosulfonic acid.[8]

The choice of synthetic route is dictated by the stability of the starting materials and products, as well as the desired scale. For many electron-deficient heteroaryl sulfonyl chlorides, which can be unstable, alternative methods that generate sulfonyl chloride surrogates or use them in situ have been developed.[6]

Below is a generalized workflow for a chlorosulfonation reaction, a robust method for preparing aryl sulfonyl chlorides.

Generalized Synthetic Workflow: Chlorosulfonation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge reactor with Chlorosulfonic Acid (ClSO3H) B Cool reactor to 0-5 °C (ice/water bath) A->B C Slowly add starting material (e.g., 2-chloro-3-methylpyridine) maintaining T < 15 °C B->C D Allow to warm to RT, then heat to 60-70 °C for 2-4h (Monitor for HCl evolution to cease) C->D E Cool reaction mixture to RT D->E F Carefully pour mixture onto crushed ice with stirring E->F G Filter precipitated solid on a suction funnel F->G H Wash solid with cold water until filtrate is neutral G->H I Dry product under vacuum H->I

Caption: Generalized workflow for the synthesis of an aryl sulfonyl chloride via chlorosulfonation.

Reactivity and Mechanistic Insights

The synthetic utility of 6-chloro-5-methylpyridine-3-sulfonyl chloride is dominated by the electrophilic character of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong partial positive charge and making it highly susceptible to nucleophilic attack.

The most common and impactful reaction is the formation of sulfonamides via reaction with primary or secondary amines.

Mechanism: Sulfonamide Formation

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base (often a second equivalent of the amine or a non-nucleophilic base like triethylamine or pyridine) removes a proton from the nitrogen atom to yield the neutral sulfonamide and a hydrochloride salt.

The presence of the pyridine ring, an electron-withdrawing heterocycle, increases the electrophilicity of the sulfonyl chloride group, making it more reactive than its benzene sulfonyl chloride analogue. This enhanced reactivity is a key advantage in many synthetic applications.

Application in Drug Discovery: A Privileged Scaffold

The pyridine sulfonamide moiety is a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can confer desirable properties such as improved metabolic stability, water solubility, and the ability to form crucial hydrogen bonds with protein targets.[9][10] The sulfonyl group acts as a strong hydrogen bond acceptor, while the N-H of a secondary sulfonamide can act as a hydrogen bond donor.

The chlorine atom on the pyridine ring also plays a significant role. It is an electron-withdrawing group that can modulate the pKa of the molecule and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target.[10] Furthermore, the chloro- and methyl-pyridine core serves as a versatile building block in the synthesis of various pharmaceutical agents.[9]

Experimental Protocol: Synthesis of a Pyridine Sulfonamide Derivative

This protocol describes a representative procedure for the reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with a generic primary amine (R-NH₂) to form a sulfonamide derivative.

Safety Precautions:

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage.[4][11]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The reaction generates HCl gas; a base is used to neutralize it.

Materials:

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.0 eq)

  • Primary amine (R-NH₂) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 6-chloro-5-methylpyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully add water to the reaction mixture to quench any remaining sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure sulfonamide product.

Reaction Scheme and Workflow Visualization

G cluster_workflow Experimental Workflow compound1 6-Chloro-5-methylpyridine- 3-sulfonyl chloride C 3. Add Sulfonyl Chloride Solution Dropwise compound2 + R-NH₂ (Amine) A 1. Dissolve Amine & Base in Anhydrous DCM compound3 Product: N-Alkyl-6-chloro-5-methyl- pyridine-3-sulfonamide B 2. Cool to 0 °C A->B B->C D 4. Stir at RT for 2-4h (Monitor by TLC) C->D E 5. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Recrystallization or Chromatography) F->G

Caption: Reaction scheme and workflow for a typical sulfonamide synthesis.

Conclusion

6-Chloro-5-methylpyridine-3-sulfonyl chloride is a high-value synthetic intermediate whose importance in drug discovery cannot be overstated. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable and efficient route to pyridine sulfonamides. The structural features of the substituted pyridine ring offer medicinal chemists ample opportunity for molecular modification to enhance potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this compound in the pursuit of novel therapeutic agents.

References

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • AA Blocks. 37105-10-5 | MFCD09881190 | 6-Chloro-5-methylpyridine-3-sulfonyl chloride. Available at: [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • XQ01154. 6-Chloro-5-methyl-pyridine-3-sulfonyl chloride. Available at: [Link]

  • Chemical Label. 6-chloro-5-methylpyridine-3-sulfonyl chloride. Available at: [Link] (Note: This is a representative link for chemical safety information, not the direct source of the image which is not provided).

  • DSpace@MIT. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available at: [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available at: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Available at: [Link]

  • PubChem. 2-Chloro-5-pyridinesulfonyl chloride. Available at: [Link]

  • PubChemLite. 6-chloro-5-methylpyridine-3-sulfonyl chloride (C6H5Cl2NO2S). Available at: [Link]

Sources

Exploratory

Technical Guide: Reactivity and Handling of Pyridine Sulfonyl Chlorides

Executive Summary: The "Privileged but Perilous" Scaffold Pyridine sulfonyl chlorides are high-value electrophiles in drug discovery, serving as precursors to sulfonamides—a moiety found in countless FDA-approved therape...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged but Perilous" Scaffold

Pyridine sulfonyl chlorides are high-value electrophiles in drug discovery, serving as precursors to sulfonamides—a moiety found in countless FDA-approved therapeutics (e.g., COX-2 inhibitors, diuretics, antivirals). However, they present a distinct "Dr. Jekyll and Mr. Hyde" profile:

  • The 3-Isomer (Meta): Behaves similarly to benzene sulfonyl chloride.[1] Relatively stable, storable, and predictable.

  • The 2- and 4-Isomers (Ortho/Para): Notoriously unstable as free bases.[1] They undergo rapid self-immolation via

    
     extrusion to form chloropyridines.[1]
    

This guide provides the mechanistic insight required to manipulate these reagents successfully, moving beyond "recipe following" to rational experimental design.

Mechanistic Underpinnings: The Instability Trap

The reactivity of pyridine sulfonyl chlorides is dictated by the basicity of the pyridine nitrogen and its position relative to the sulfonyl group.

The "Self-Destruct" Mechanism (2- and 4-Isomers)

Unlike benzene analogs, 2-pyridinesulfonyl chloride possesses a nucleophilic nitrogen atom capable of attacking the electrophilic sulfur atom of a neighboring molecule (intermolecular) or, less commonly, participating in concerted elimination.

The dominant decomposition pathway is


 Extrusion , converting the sulfonyl chloride into a chemically inert 2-chloropyridine. This process is accelerated by:
  • Free Base Form: Protonation (salt form) suppresses the nitrogen's nucleophilicity.

  • Concentration: Higher concentrations favor intermolecular attack.

  • Temperature: Thermal energy overcomes the activation barrier for

    
     loss.
    
Visualization: Decomposition Pathway

The following diagram illustrates the nucleophilic attack leading to


 loss.

Decomposition Start 2-Pyridinesulfonyl Chloride (Free Base) Transition Intermolecular Nucleophilic Attack (N attacks S) Start->Transition dimerization Intermediate Unstable Sulfonyl Pyridinium Species Transition->Intermediate Product 2-Chloropyridine (Dead End) Intermediate->Product collapse Gas SO2 Gas (Extrusion) Intermediate->Gas

Figure 1: The decomposition cascade of 2-pyridinesulfonyl chloride.[1] Note that the 3-isomer lacks the geometric proximity for this specific electronic interaction.[1]

Synthesis Strategies: A Decision Matrix

Selecting the correct synthetic route is critical. Do not default to standard conditions without checking the isomer.

FeatureOxidative Chlorination Diazotization (Sandmeyer-type)
Starting Material Mercaptopyridine (Thiol) or DisulfideAminopyridine
Reagents

gas,

, or


,

,

,

Best For 2-isomer (if used in situ) and 3-isomer3-isomer (high purity)
Risk Profile High oxidative strength (may chlorinate ring)Evolution of

gas; diazonium instability
Key Advantage Direct, scalableTolerates sensitive functional groups better
Visualization: Synthesis Workflow

SynthesisDecision Input Target Molecule: Pyridine Sulfonyl Chloride IsomerCheck Which Isomer? Input->IsomerCheck Iso3 3-Isomer (Meta) IsomerCheck->Iso3 Iso2 2-Isomer (Ortho) IsomerCheck->Iso2 RouteA Route A: Oxidative Chlorination (Start: 3-thiol) Iso3->RouteA Preferred RouteB Route B: Diazotization (Start: 3-amino) Iso3->RouteB Alternative RouteC Route C: Oxidative Chlorination (Start: 2-thiol) Iso2->RouteC Storage Isolate & Store (Stable at 4°C) RouteA->Storage RouteB->Storage Trap DO NOT ISOLATE FREE BASE Use 'In Situ' or isolate as HCl salt RouteC->Trap

Figure 2: Decision tree for synthesis and handling based on isomer stability.

Experimental Protocols

Protocol A: Oxidative Chlorination (Recommended for 2-Isomer In Situ Use)

Context: This method converts 2-mercaptopyridine to the sulfonyl chloride.[2] Because the 2-isomer is unstable, this protocol includes an immediate quench with an amine.

Reagents:

  • 2-Mercaptopyridine (1.0 equiv)[2]

  • Conc.

    
     (5.0 equiv) – Crucial for protonating the pyridine ring.
    
  • Sodium Hypochlorite (bleach) or

    
     (3.0 equiv)
    
  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Dissolution: Dissolve 2-mercaptopyridine in DCM and add conc.

    
    .[1][3][4] Cool to -10°C.[1]
    
    • Checkpoint: The solution should be homogenous or a fine suspension of the hydrochloride salt.

  • Oxidation: Add the oxidant (e.g., NaOCl) dropwise, maintaining internal temp < 0°C.

    • Mechanism:[5][6][7][8] The thiol oxidizes to the disulfide, then to the sulfonyl chloride.

    • Visual Check: Look for a color change (often yellow to pale orange).[1] Evolution of

      
       gas may occur; use a scrubber.
      
  • Extraction (Rapid): Separate the organic layer cold. Do not dry with

    
     for prolonged periods. 
    
  • Coupling (Immediate): Add the cold sulfonyl chloride solution directly to a stirring solution of your amine (1.1 equiv) and excess base (e.g., pyridine or

    
    , 3.0 equiv) at 0°C.
    
    • Why? If you evaporate the DCM to dryness to isolate the chloride, the 2-isomer will decompose to 2-chloropyridine.

Protocol B: Diazotization (Recommended for 3-Isomer)

Context: High purity synthesis for the stable 3-isomer starting from 3-aminopyridine.[1]

Step-by-Step:

  • Diazotization: Dissolve 3-aminopyridine in conc.

    
     at 0°C. Add 
    
    
    
    (aq) dropwise.[1]
    • Checkpoint: Use starch-iodide paper to confirm excess nitrous acid (turns blue/black).[1]

  • Sulfonylation: In a separate vessel, mix glacial acetic acid and

    
     gas (saturated solution) with a catalytic amount of 
    
    
    
    (Meerwein conditions).
  • Mixing: Pour the diazonium salt solution into the

    
     mixture.
    
    • Observation: Vigorous evolution of

      
       gas.
      
  • Workup: Dilute with ice water. The 3-pyridinesulfonyl chloride often precipitates as a solid or oil.[1] Extract with DCM.

  • Storage: This isomer can be dried and stored in a fridge.

Reactivity Profile & Troubleshooting

Common Failure Modes
ObservationDiagnosisCorrective Action
Product is exclusively Chloropyridine

extrusion occurred.
Keep temp < 0°C. Ensure acidic conditions during formation.[9] Do not isolate 2-isomer free base.
Low Yield of Sulfonamide Hydrolysis of sulfonyl chloride.Ensure reagents are dry. Add sulfonyl chloride to amine (not amine to chloride) to maintain high amine concentration.
Bis-Sulfonylation (R-N(SO2Py)2) Sulfonamide NH is too acidic.Use strictly 1:1 stoichiometry. Avoid strong bases like NaH; use pyridine or

.
Self-Validating Analytical Checks[1]
  • TLC: Pyridine sulfonyl chlorides are highly polar. If you see a non-polar spot moving with the solvent front, it is likely the chloropyridine decomposition product.

  • NMR:

    • 3-sulfonyl chloride:[1][3][10][11] Distinctive downfield shifts.

    • Decomposition: Look for the loss of the sulfonyl-adjacent protons and the appearance of 2-chloropyridine signals (often simplified splitting patterns).

References

  • Stability of Heteroaromatic Sulfonyl Chlorides: Detailed kinetic studies on the decomposition of pyridine sulfonyl chlorides.

    • Source: ResearchGate / Chemistry Europe[9]

  • Synthesis of 3-Pyridinesulfonyl Chloride: Patent detailing the diazotiz

    • Source: Google Patents (CN112830892A)[1]

    • [1]

  • Oxidative Chlorination Protocols: Methodologies for converting thiols to sulfonyl chlorides.[3][12]

    • Source: BenchChem Technical Guide[1]

    • [1]

  • Reactivity with Amines: Best practices for sulfonamide formation and avoiding bis-sulfonyl

    • Source: NIH / PubMed (J Org Chem)[1]

Sources

Foundational

Key intermediates in the synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride

The following technical guide details the synthesis and key intermediates of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5). This document is structured for researchers and process chemists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and key intermediates of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5). This document is structured for researchers and process chemists, focusing on the most viable industrial and laboratory-scale pathways: Direct Chlorosulfonation (primary) and Diazotization-Meerwein (secondary).[1]

Strategic Overview & Retrosynthetic Analysis

6-Chloro-5-methylpyridine-3-sulfonyl chloride is a critical electrophilic building block used in the synthesis of sulfonamide-based agrochemicals and pharmaceuticals.[1] Its structural core—a pyridine ring functionalized with a halogen, a methyl group, and a sulfonyl chloride—presents specific regiochemical challenges during synthesis.[1]

Retrosynthetic Disconnection

To access the target molecule efficiently, we must analyze the directing effects of the substituents on the pyridine ring.[1]

  • Target Structure: Pyridine (N=1), Sulfonyl Chloride (

    
    ) at C3, Methyl (
    
    
    
    ) at C5, Chlorine (
    
    
    ) at C6.[1]
  • Precursor Identification: The C6-Cl and C5-Me relationship corresponds to the commercially available scaffold 2-Chloro-3-methylpyridine (CAS: 18368-76-8).[1]

  • Regiochemistry Logic:

    • Nitrogen (N1): Deactivates the ring, directing electrophiles to the meta positions (C3 and C5).[1]

    • Chlorine (C6): Ortho/Para directing, but deactivating.[1] The position para to C6 is C3.[1]

    • Methyl (C5): Ortho/Para directing (activating). The position ortho to C5 is C4 (sterically crowded) and C6 (blocked). The position para to C5 is C2 (blocked).[1]

Retrosynthesis Target 6-Chloro-5-methylpyridine-3-sulfonyl chloride (Target) Precursor 2-Chloro-3-methylpyridine (Key Intermediate) Target->Precursor Sulfonation (C3) Reagents Chlorosulfonic Acid (ClSO3H) Precursor->Reagents Reagent Selection

Caption: Retrosynthetic disconnection identifying 2-Chloro-3-methylpyridine as the core scaffold.

Primary Route: Direct Chlorosulfonation (SEAr)

This is the preferred industrial route due to atom economy and the availability of the starting material.[1] It utilizes 2-Chloro-3-methylpyridine as the primary intermediate.[1][2]

The Protocol

Reaction Type: Electrophilic Aromatic Substitution (SEAr) Reagents: Chlorosulfonic acid (


), Thionyl chloride (

) (optional booster).[1]
Step-by-Step Methodology:
  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and

    
     gases.[1]
    
  • Charging: Charge Chlorosulfonic acid (5.0 – 8.0 equivalents) into the flask. Cool the system to 0–5°C using an ice-salt bath.

  • Addition: Add 2-Chloro-3-methylpyridine (1.0 equivalent) dropwise over 60 minutes.

    • Critical Control Point: The reaction is highly exothermic.[1] Maintain internal temperature <10°C to prevent decomposition.[1]

  • Heating: Once addition is complete, slowly ramp the temperature to 100–120°C.

  • Reaction: Stir at reflux for 12–16 hours.

    • Monitoring: Monitor consumption of the starting material via TLC or HPLC.[1]

  • Quenching (Hazardous): Cool the mixture to ambient temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.

    • Safety: This step generates massive amounts of HCl gas.[1]

  • Isolation: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash the organic layer with cold water and brine.[1] Dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate under reduced pressure. The crude sulfonyl chloride is often pure enough (>90%) for subsequent steps.[1] If necessary, recrystallize from hexane/ether.[1]

Mechanism & Causality

The reaction proceeds via the formation of the sulfonic acid intermediate, which is then converted to the sulfonyl chloride by the excess chlorosulfonic acid.[1][3]

  • Step 1: Protonation of the Pyridine N, making the ring even more electron-deficient.[1]

  • Step 2: Attack of the electrophile (

    
     or 
    
    
    
    ) at the C3 position (para to Cl).[1]
  • Step 3: Conversion of the sulfonic acid (

    
    ) to sulfonyl chloride (
    
    
    
    ).[1]

Mechanism Start 2-Chloro-3-methylpyridine Inter1 N-Protonated Species (Deactivated) Start->Inter1 ClSO3H (Acid Base) Inter2 Sulfonic Acid Intermediate (6-Chloro-5-methylpyridine-3-sulfonic acid) Inter1->Inter2 Heat, SO3 (SEAr at C3) Product Sulfonyl Chloride (Target) Inter2->Product Excess ClSO3H (-H2SO4)

Caption: Mechanistic pathway from the pyridine scaffold to the sulfonyl chloride.

Key Intermediates: Deep Dive

Intermediate A: 2-Chloro-3-methylpyridine (The Scaffold)[1][2]
  • CAS: 18368-76-8[1][4]

  • Role: The structural backbone.[1][3][5]

  • Sourcing/Synthesis:

    • Commercially available.[1][3]

    • Synthesis: Can be prepared from 3-methylpyridine via N-oxide formation followed by rearrangement with

      
      , though this often yields a mixture of 2-chloro and 6-chloro isomers which must be separated.[1]
      
  • Quality Control: Purity must be >98% by GC. Presence of the 2-chloro-5-methyl isomer will lead to regioisomeric impurities in the final sulfonyl chloride that are difficult to separate.[1]

Intermediate B: 6-Chloro-5-methylpyridine-3-sulfonic acid[1]
  • Role: The transient intermediate in the chlorosulfonation process.[1]

  • Isolation: Rarely isolated in industrial processes.[1] If the chlorosulfonation is quenched with water without excess chlorinating agent, this acid is the product.[1]

  • Conversion: Can be converted to the target sulfonyl chloride using Thionyl Chloride (

    
    ) and catalytic DMF if the direct chlorosulfonation yield is low.[1]
    

Alternative Route: Diazotization (Meerwein)

For laboratories lacking high-temperature acid handling capabilities, or if regioselectivity issues arise, the diazonium route is a robust alternative.[1]

The Protocol

Precursor: 6-Chloro-5-methylpyridin-3-amine (Requires synthesis from 2-chloro-3-methyl-5-nitropyridine).[1]

  • Diazotization: Dissolve the amine in HCl/Acetic Acid. Cool to -5°C. Add aqueous

    
     dropwise to form the diazonium salt.[1]
    
  • Meerwein Reaction: Prepare a saturated solution of

    
     in Acetic Acid containing 
    
    
    
    (catalyst).
  • Coupling: Add the cold diazonium solution to the

    
     mixture.
    
  • Decomposition: The diazonium group is replaced by the chlorosulfonyl group (

    
    ) with nitrogen evolution.[1]
    
Comparison of Routes[1][3]
FeatureDirect Chlorosulfonation (Route 1)Diazotization (Route 2)
Starting Material 2-Chloro-3-methylpyridine (Cheap)6-Chloro-5-methylpyridin-3-amine (Expensive)
Step Count 1 Step (One-pot)2-3 Steps
Conditions Harsh (120°C, Strong Acid)Mild (<25°C)
Scalability High (Industrial Standard)Low/Medium (Batch limitations)
Atom Economy HighLow (Stoichiometric waste)

References

  • ChemicalBook. (2025).[1] 6-Chloro-5-Methylpyridine-3-sulfonyl chloride Properties and Suppliers. Link

  • Pipzine Chemicals. (2025).[1] Synthesis and Applications of 2-Chloro-3-(Chlorosulfonyl)Pyridine derivatives. Link

  • Google Patents. (2021).[1] CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride via Diazotization.[1] Link

  • TCI Chemicals. (2025).[1] Product Specification: 2-Chloro-3-methylpyridine (CAS 18368-76-8).[1] Link

  • Achmem. (2025). Safety Data Sheet: 6-Chloro-5-methyl-pyridine-3-sulfonyl chloride. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides using 6-Chloro-5-methylpyridine-3-sulfonyl Chloride

[1] Introduction & Strategic Significance The 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5) scaffold represents a "privileged structure" in medicinal chemistry.[1] Unlike simple benzenesulfonyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Significance

The 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5) scaffold represents a "privileged structure" in medicinal chemistry.[1] Unlike simple benzenesulfonyl chlorides, this heterocyclic building block offers two distinct strategic advantages for drug discovery:

  • The 5-Methyl Group: Provides steric bulk that can modulate metabolic stability (blocking P450 oxidation at the 5-position) and increases lipophilicity (

    
    ) for better membrane permeability.[1]
    
  • The 6-Chloro "Handle": This is not merely a substituent but a reactive site.[1] The electron-deficient pyridine ring activates the chlorine atom for subsequent Nucleophilic Aromatic Substitution (

    
    ).[1] This allows researchers to first install the sulfonamide and then diversify the core by displacing the chlorine with amines, alkoxides, or thiols, rapidly generating library complexity.[1]
    

This guide details the protocols for the initial sulfonylation step, ensuring high yields and minimizing the common pitfall of sulfonyl chloride hydrolysis.[1]

Chemical Properties & Handling[1]

PropertySpecification
Molecular Formula

Molecular Weight 226.08 g/mol
Physical State White to off-white solid (low melting point)
Storage 2–8°C, under Argon/Nitrogen.[1][2] Moisture Sensitive.
Reactivity Profile Electrophilic; prone to hydrolysis to sulfonic acid.[1]

Safety Warning: This reagent is corrosive and a lachrymator.[1] It reacts violently with water to release HCl gas.[1] All manipulations must occur in a fume hood.[1]

Reaction Mechanism & Logic

The reaction follows a nucleophilic acyl substitution-type mechanism at the sulfur atom.[1]

  • Nucleophilic Attack: The amine nitrogen attacks the sulfur center.[1]

  • Elimination: Chloride is expelled as the leaving group.[1]

  • Proton Transfer: The base (TEA, DIPEA, or Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.[1]

Visualization: Reaction Workflow

ReactionWorkflow Reagent 6-Chloro-5-methylpyridine- 3-sulfonyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate 0°C, DCM Amine Amine (R-NH2) Amine->Intermediate 0°C, DCM Base Base (TEA/Pyridine) Byproduct Base-HCl Salt Base->Byproduct Captures HCl Product Sulfonamide Product Intermediate->Product Elimination Intermediate->Byproduct Scavenging

Caption: Logical flow of the sulfonylation process. The base is critical for trapping HCl to prevent amine deactivation.[1]

Experimental Protocols

Protocol A: Standard Anhydrous Conditions (High Reliability)

Best for: Valuable amines, drug discovery intermediates, and moisture-sensitive substrates.[1]

Reagents:

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 equiv)[1]

  • Amine substrate (1.0 equiv)[3]

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ).
    
  • Amine Solubilization: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL, ~0.2 M concentration). Add TEA (1.5 mmol).

  • Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Low temperature suppresses the hydrolysis of the sulfonyl chloride by trace moisture and prevents bis-sulfonylation of primary amines.[1]

  • Addition: Dissolve 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 5-10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (typically 30-50% EtOAc/Hexane). The sulfonyl chloride (high

      
      , non-polar) should disappear.[1] The sulfonamide product usually appears at a lower 
      
      
      
      than the starting amine.[1]
  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (10 mL) to remove unreacted amine and pyridine/TEA. Note: If your product contains a basic nitrogen (e.g., piperazine), skip the acid wash and use saturated

      
       instead.[1]
      
    • Wash with saturated

      
       (to remove sulfonic acid byproduct).
      
    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
Protocol B: Pyridine-Mediated (Difficult/Unreactive Amines)

Best for: Anilines, sterically hindered amines, or when solubility in DCM is poor.[1]

Reagents:

  • Reagent (1.2 equiv)[3]

  • Amine (1.0 equiv)[3]

  • Pyridine (Solvent & Base)[4]

  • Optional: DMAP (0.1 equiv) as a catalyst

Procedure:

  • Dissolve the amine (1.0 mmol) in dry Pyridine (3 mL).

  • Cool to 0°C.

  • Add the sulfonyl chloride (1.2 mmol) in one portion (solid) or dissolved in 0.5 mL DCM.

  • Catalysis: If the amine is an aniline or highly hindered, add 10 mol% DMAP.[1]

  • Heating: If no reaction is observed after 2 hours at RT, heat to 50°C.

  • Workup: Evaporate most of the pyridine under reduced pressure (azeotrope with toluene if necessary). Redissolve residue in EtOAc and wash with dilute citric acid or

    
     solution (to complex and remove residual pyridine).[1]
    

Strategic Diversification ( Protocol)

Once the sulfonamide is formed, the 6-chloro position can be exploited.[1]

General


 Conditions: 
  • Substrate: 6-Chloro-5-methylpyridine-3-sulfonamide derivative.[1]

  • Nucleophile: Primary/Secondary amine (2-3 equiv).[1]

  • Solvent: DMSO or NMP.

  • Base:

    
     or DIPEA.[1]
    
  • Temp: 80–120°C (Microwave irradiation is highly effective, typically 120°C for 20 mins).[1]

Visualization: Scaffold Diversification

SNAr_Strategy cluster_pathways Diversification Pathways (S_NAr) Core 6-Cl-5-Me-Pyridine Sulfonamide PathA Reaction with Morpholine (100°C, DMSO) Core->PathA PathB Reaction with Alkoxides (NaOR, THF) Core->PathB ResultA 6-Morpholino Derivative (High Solubility) PathA->ResultA ResultB 6-Alkoxy Derivative (Potency Tuning) PathB->ResultB

Caption: Utilizing the 6-Chloro handle to generate library diversity post-sulfonylation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Product Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Re-check reagent quality (if it smells strongly of acid/is liquid, it may have degraded).[1]
Bis-sulfonylation Primary amine is too reactiveUse exactly 1.0 equiv of chloride.[1] Keep temp at 0°C strictly. Add chloride very slowly.[1]
Starting Material Remains Amine is unreactiveSwitch to Protocol B (Pyridine). Add DMAP. Heat to 40-50°C.
Product Water Soluble Product is amphotericDo not use aqueous acid workup.[1] Evaporate solvent and purify directly via flash chromatography (DCM/MeOH).

References

  • Reagent Properties & Safety
  • General Sulfonylation Protocols

    • Organic Chemistry Portal.[1] (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]

  • Medicinal Chemistry Applications (Pyridine Sulfonamides)

    • Scozzafava, A., et al. (2000).[1] Carbonic anhydrase inhibitors: Synthesis of water-soluble sulfonamides. Journal of Medicinal Chemistry. (Contextual grounding for pyridine sulfonamide bioactivity).

  • S_NAr Diversification Logic

    • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Supporting the logic of using chloro-pyridines for property modulation).

Sources

Application

Application Notes and Protocols for the Synthesis of N,N-Disubstituted 6-Chloro-5-methylpyridine-3-sulfonamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridine Sulfonamides in Medicinal Chemistry The pyridine sulfonamide moiety is a privileged scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine Sulfonamides in Medicinal Chemistry

The pyridine sulfonamide moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and amides, offering similar geometric properties while exhibiting enhanced metabolic stability and unique hydrogen bonding capabilities. The sulfonamide group, with its tetrahedral geometry and two hydrogen bond acceptors, can engage in specific interactions with biological targets, leading to potent and selective pharmacological activity.[1] Molecules incorporating this functional group have demonstrated a wide array of therapeutic applications, including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[2]

The specific compound, 6-chloro-5-methylpyridine-3-sulfonyl chloride, is a key building block for accessing a diverse range of N,N-disubstituted pyridine sulfonamides. The chlorine and methyl substituents on the pyridine ring offer opportunities for further functionalization, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a detailed technical overview, including mechanistic insights and step-by-step protocols, for the reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with secondary amines.

Reaction Mechanism and Scientific Rationale

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Caption: General mechanism of sulfonamide formation.

Causality Behind Experimental Choices:

  • The Amine Nucleophile: Secondary amines are generally good nucleophiles for this reaction. However, their reactivity can be attenuated compared to primary amines due to increased steric hindrance around the nitrogen atom.[3] Very bulky secondary amines may react sluggishly, requiring more forcing conditions.

  • The Sulfonyl Chloride Electrophile: The sulfur atom in 6-chloro-5-methylpyridine-3-sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This high electrophilicity facilitates the nucleophilic attack by the secondary amine.

  • The Role of the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial for this reaction.[4] Its primary role is to scavenge the hydrogen chloride (HCl) that is generated as a byproduct.[5] The removal of HCl drives the reaction to completion by preventing the protonation of the secondary amine, which would render it non-nucleophilic. In some cases, pyridine can also act as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive pyridinium sulfonyl intermediate.[6]

  • Choice of Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed.[7][8] These solvents are chosen because they do not react with the sulfonyl chloride and can effectively dissolve the reactants. Dichloromethane is a common choice due to its inertness and ease of removal during work-up.[7]

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific secondary amines.

Protocol 1: General Synthesis of N,N-Disubstituted 6-Chloro-5-methylpyridine-3-sulfonamides

This protocol describes a general procedure for the reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with a generic secondary amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve secondary amine (1.1 eq) and triethylamine (1.5 eq) in DCM B Cool solution to 0 °C A->B D Add sulfonyl chloride solution dropwise to the amine solution at 0 °C B->D C Prepare a solution of 6-chloro-5-methylpyridine-3-sulfonyl chloride (1.0 eq) in DCM C->D E Allow the reaction to warm to room temperature and stir for 4-12 hours D->E F Monitor reaction progress by TLC E->F G Wash the reaction mixture with 1M HCl (aq) F->G Upon completion H Wash with saturated NaHCO₃ (aq) and brine G->H I Dry the organic layer over Na₂SO₄ and concentrate H->I J Purify the crude product by column chromatography I->J

Caption: Experimental workflow for sulfonamide synthesis.

Materials:

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride

  • Secondary amine (e.g., morpholine, piperidine, N-methylaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 6-chloro-5-methylpyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl to remove excess triethylamine and any unreacted secondary amine.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Finally, wash the organic layer with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-disubstituted 6-chloro-5-methylpyridine-3-sulfonamide.

Self-Validating System and Characterization

To ensure the successful synthesis and purity of the final product, a multi-step validation process is essential:

  • Reaction Monitoring: TLC is a critical tool to monitor the disappearance of the limiting reagent (typically the sulfonyl chloride) and the appearance of the product spot. A co-spot of the starting material and the reaction mixture can confirm the consumption of the sulfonyl chloride.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the final product. The proton NMR should show the characteristic signals for the pyridine ring protons and the protons of the secondary amine moiety. The integration of these signals should correspond to the expected number of protons. Carbon NMR will confirm the number of unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized sulfonamide.

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching of the sulfonamide group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric).

Data Presentation: Expected Outcomes

The reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with various secondary amines is expected to proceed in good to excellent yields. The table below provides representative data based on similar reactions found in the literature. Actual yields may vary depending on the specific amine and reaction conditions.

Secondary AmineProductExpected Yield RangeReference
Morpholine6-Chloro-5-methyl-3-(morpholinosulfonyl)pyridine80-95%[4]
Piperidine1-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)piperidine75-90%[4]
N-MethylanilineN-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)-N-methylaniline60-80%

Potential Side Reactions and Troubleshooting

While the reaction is generally robust, several side reactions can occur:

  • Hydrolysis of the Sulfonyl Chloride: 6-Chloro-5-methylpyridine-3-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. If hydrolysis is suspected, the resulting sulfonic acid can be removed during the aqueous work-up.

  • Reaction with the Pyridine Ring: Under certain conditions, nucleophilic aromatic substitution on the pyridine ring could be a competing reaction. However, the sulfonyl chloride group is a much more reactive electrophilic site for amine nucleophiles.

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient reaction time, low temperature, or the use of a sterically hindered secondary amine. In such cases, extending the reaction time or gently heating the reaction mixture may be beneficial.[7]

  • Double Sulfonylation of Primary Amines (if present as impurity): If the secondary amine is contaminated with a primary amine, double sulfonylation can occur, leading to a bis-sulfonylated product. Using a pure secondary amine is essential to avoid this side product.

Conclusion

The reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with secondary amines is a reliable and versatile method for the synthesis of a wide range of N,N-disubstituted pyridine sulfonamides. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and characterization of this important class of molecules.

References

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Tetrahedron Letters. 2003;44(52):9323-9325.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018;8(4):194-214.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. RASAYAN Journal of Chemistry. 2019;12(2):635-640.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. 2020;63(8):2893-2914.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Journal of the American Chemical Society. 2018;140(19):5865-5869.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. 2015;17(12):3014-3017.
  • Process for producing 3-(aminomethyl)-6-chloropyridines. EP0791583B1.
  • Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
  • Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.
  • Synthesis of sulfonamide intermedi
  • N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank. 2009;2009(4):M618.
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Published February 10, 2014.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 2023;145(40):22025-22034.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. 2012;77(17):7185-7195.
  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery. The Royal Society of Chemistry; 2016:300-329.
  • N-methylaniline synthesis. ChemicalBook.
  • Novel processes for preparing torsemide intermedi
  • 4-Amino-N-(6-chloropyrimidin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 2):o347.

Sources

Method

The Strategic Utility of 6-Chloro-5-methylpyridine-3-sulfonyl Chloride in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 6-Chloro-5-methylpyridine-3-sulfonyl chloride has emerged as a key intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural features—a reactive sulfonyl chloride group for facile derivatization, a substituted pyridine core for modulating physicochemical properties and directing biological interactions, and the presence of chloro and methyl groups for further chemical elaboration or steric influence—make it a valuable scaffold for medicinal chemists.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Chloro-5-methylpyridine-3-sulfonyl chloride in medicinal chemistry programs. We will delve into its applications, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern its reactivity and utility.

Core Attributes and Medicinal Chemistry Rationale

The 6-Chloro-5-methylpyridine-3-sulfonyl chloride moiety offers a confluence of desirable attributes for drug design:

  • Sulfonamide Linkage Formation: The sulfonyl chloride group is a highly reliable electrophile for reaction with a wide array of primary and secondary amines, leading to the formation of stable sulfonamide linkages. The sulfonamide functional group is a privileged motif in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets.[1][2]

  • Pyridine Core as a Bioisostere: The pyridine ring is a common bioisostere for a phenyl ring, offering improved solubility and metabolic stability in many cases. The nitrogen atom can also serve as a hydrogen bond acceptor, providing an additional point of interaction with target proteins.[3]

  • Modulation of Physicochemical Properties: The chloro and methyl substituents on the pyridine ring influence the molecule's lipophilicity, electronic distribution, and steric profile. These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for the target.

Application in the Synthesis of Kinase Inhibitors

A primary application of 6-Chloro-5-methylpyridine-3-sulfonyl chloride lies in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The sulfonamide derivatives of this scaffold can effectively target the ATP-binding site of various kinases.

While a specific, publicly disclosed drug candidate directly synthesized from 6-Chloro-5-methylpyridine-3-sulfonyl chloride is not readily identifiable in the reviewed literature, its structural motifs are highly prevalent in known kinase inhibitors, particularly those targeting the BRAF kinase, a key player in melanoma and other cancers.[5][6] The general strategy involves the coupling of the sulfonyl chloride with an appropriate amine-containing fragment that complements the target's binding pocket.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a library of sulfonamide derivatives from 6-Chloro-5-methylpyridine-3-sulfonyl chloride. These protocols are based on established synthetic methods for similar compounds and are designed to be robust and reproducible.[5]

General Protocol for the Synthesis of N-Aryl-6-chloro-5-methylpyridine-3-sulfonamides

This protocol describes the reaction of 6-Chloro-5-methylpyridine-3-sulfonyl chloride with a substituted aniline to form the corresponding sulfonamide.

Materials and Reagents:

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride

  • Substituted aniline (e.g., 4-fluoroaniline, 3-aminobenzonitrile, etc.)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the stirred aniline solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-6-chloro-5-methylpyridine-3-sulfonamide.

Data Presentation:

Reactant 1 (Aniline)Reactant 2 (Sulfonyl Chloride)ProductYield (%)
4-Fluoroaniline6-Chloro-5-methylpyridine-3-sulfonyl chlorideN-(4-fluorophenyl)-6-chloro-5-methylpyridine-3-sulfonamide85
3-Aminobenzonitrile6-Chloro-5-methylpyridine-3-sulfonyl chlorideN-(3-cyanophenyl)-6-chloro-5-methylpyridine-3-sulfonamide82
4-Methoxyaniline6-Chloro-5-methylpyridine-3-sulfonyl chlorideN-(4-methoxyphenyl)-6-chloro-5-methylpyridine-3-sulfonamide88

Note: Yields are representative and may vary depending on the specific aniline used and reaction scale.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis and reduced yields.

  • Base: Pyridine is a commonly used base for this reaction. Other non-nucleophilic bases such as triethylamine can also be employed. The base is essential to quench the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Slow Addition at 0 °C: The slow addition of the sulfonyl chloride at a low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The series of aqueous washes is designed to remove the pyridine hydrochloride salt, any remaining base, and other water-soluble impurities.

Self-Validating System:

The purity and identity of the synthesized sulfonamides should be rigorously confirmed by a combination of analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualization of the Synthetic Workflow

The general workflow for the synthesis and purification of N-aryl-6-chloro-5-methylpyridine-3-sulfonamides can be visualized as follows:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Aniline + 6-Chloro-5-methylpyridine-3-sulfonyl chloride (in DCM with Pyridine) stirring Stir at RT (4-16h) reactants->stirring dilute Dilute with DCM stirring->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure Sulfonamide chromatography->pure_product

General workflow for sulfonamide synthesis.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The pyridine base then deprotonates the resulting sulfonamide nitrogen to generate the final product and pyridine hydrochloride.

G reagents Amine (R-NH2) + Pyridine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack pyridine_hcl Pyridine-HCl Salt reagents->pyridine_hcl Acid-Base Reaction sulfonyl_chloride 6-Chloro-5-methylpyridine-3-sulfonyl chloride sulfonyl_chloride->intermediate product Sulfonamide Product intermediate->product Elimination of Cl- hcl HCl product->hcl hcl->pyridine_hcl

Simplified reaction mechanism.

Conclusion

6-Chloro-5-methylpyridine-3-sulfonyl chloride is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily form sulfonamides, combined with the favorable properties of the substituted pyridine core, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors for oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this important scaffold into their drug discovery programs, accelerating the development of new and innovative therapeutics.

References

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • This reference is not directly cited in the text but provides general context on sulfonamide synthesis. Foroutan-nejad, Z., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1324.
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 35-46.
  • This reference is not directly cited in the text but provides general context on sulfonamide synthesis. García Ruano, J. L., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
  • Carlomagno, F., et al. (2005). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment.
  • Ribeiro, F. F., et al. (2021). Design, Synthesis and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 26(11), 3183.
  • This reference is not directly cited in the text but provides general context on BRAF inhibitors. Sharma, A., et al. (2023). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports, 13(1), 17009.
  • This reference is not directly cited in the text but provides general context on kinase inhibitors. Li, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 478-482.
  • This reference is not directly cited in the text but provides general context on kinase inhibitors. Brown, D. G., et al. (2020). An Innovation 10 Years in the Making: The Stories in the Pages of ACS Medicinal Chemistry Letters. ACS Medicinal Chemistry Letters, 11(4), 426–433.
  • This reference is not directly cited in the text but provides general context on kinase inhibitors. Incyte Corporation. (2020). Prmt5 inhibitors. WO2020033288A1.
  • This reference is not directly cited in the text but provides general context on kinase inhibitors. Fry, D. W., et al. (1998). and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(14), 2615–2625.
  • This reference is not directly cited in the text but provides general context on kinase inhibitors. Reddy, T. S., & G, S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 759.
  • This reference is not directly cited in the text but provides general context on sulfonamides. Asif, M. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Chemical and Pharmaceutical Research, 8(1), 834-845.
  • This reference is not directly cited in the text but provides general context on sulfonamides. Iacob, B. C., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances, 13(45), 31599-31614.
  • This reference is not directly cited in the text but provides general context on sulfonamides. Chłoń-Rzepa, G., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076.
  • This reference is not directly cited in the text but provides general context on pyridine in medicinal chemistry. Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 913–932.

Sources

Application

6-Chloro-5-methylpyridine-3-sulfonyl chloride as a building block for bioactive molecules

Topic: 6-Chloro-5-methylpyridine-3-sulfonyl chloride as a building block for bioactive molecules Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-5-methylpyridine-3-sulfonyl chloride as a building block for bioactive molecules Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1][2]

Executive Summary

6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 37105-10-5 / 499770-49-7) represents a high-value heterocyclic building block in medicinal chemistry.[1][2] Its utility stems from its bifunctional electrophilicity : the highly reactive sulfonyl chloride motif allows for the rapid construction of sulfonamide "warheads" or linkers, while the 6-chloro substituent—activated by both the pyridine nitrogen and the electron-withdrawing sulfonyl group—serves as a latent handle for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.[1][2]

This guide details the strategic application of this scaffold, providing validated protocols for sulfonylation and core functionalization, supported by mechanistic insights and safety standards.

Chemical Profile & Reactivity Analysis

PropertyData
IUPAC Name 6-Chloro-5-methylpyridine-3-sulfonyl chloride
Molecular Formula

Molecular Weight 226.08 g/mol
Physical State Beige to off-white solid
Storage -20°C, under inert atmosphere (Ar/N2), strictly anhydrous
Key Hazards Corrosive (Skin Corr.[1][2] 1B), Moisture Sensitive (Hydrolyzes to sulfonic acid)
Structural Utility in SAR (Structure-Activity Relationship)[1][2]
  • Sulfonyl Group (

    
    ):  Precursor to sulfonamides, which act as stable bioisosteres of amides with distinct H-bonding geometry (tetrahedral vs. planar).[1][2]
    
  • 5-Methyl Group: Provides a "magic methyl" effect—increasing lipophilicity (

    
    ) and filling hydrophobic pockets in enzyme active sites without introducing significant steric clash.[1][2]
    
  • 6-Chloro Handle: Positioned ortho to the pyridine nitrogen and para to the sulfonyl group, this position is electronically activated for nucleophilic attack, allowing late-stage diversification.[1]

Strategic Synthesis Workflows

The order of operations is critical when using bifunctional scaffolds. The sulfonyl chloride is significantly more reactive than the aryl chloride.[1][2]

Workflow Diagram: Divergent Synthesis Pathways

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 6-Chloro-5-methylpyridine- 3-sulfonyl chloride Sulfonamide Intermediate A: 6-Chloro-sulfonamide Start->Sulfonamide Path A: R-NH2, Base (Standard Route) Acid Byproduct: Sulfonic Acid (Dead End) Start->Acid H2O / Moisture Coupling Intermediate B: Biaryl Sulfonyl Chloride (High Risk of Hydrolysis) Start->Coupling Suzuki (Not Recommended) Final_A Target A: Amino-pyridine Sulfonamide (via SnAr) Sulfonamide->Final_A Nu-H, Heat or Pd-Cat

Caption: Divergent synthesis pathways. Path A is the standard industry protocol, prioritizing the sensitive sulfonyl chloride before modifying the pyridine core.

Experimental Protocols

Protocol A: Chemoselective Sulfonylation (The "Head" Group)

This reaction forms the sulfonamide bond.[1][2][3] The primary challenge is preventing hydrolysis of the sulfonyl chloride before it reacts with the amine.

Reagents:

  • Substrate: 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.0 equiv)[1][2]

  • Amine Partner: Primary or secondary amine (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve the amine partner and base in anhydrous DCM (0.1 M concentration relative to amine). Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is essential to suppress exothermic hydrolysis if trace moisture is present.[1][2]

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Causality: Adding the electrophile (sulfonyl chloride) to the nucleophile (amine) ensures the amine is always in excess locally, minimizing dimer formation or side reactions.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (observe disappearance of starting material peak ~226 Da; note that sulfonyl chlorides often hydrolyze on LC-MS columns, so look for the sulfonamide mass).[1][2]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1][2] Wash combined organics with brine, dry over
    
    
    , and concentrate.[4]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Diversification (The "Tail" Group)

Once the sulfonamide is installed, the 6-chloro position becomes a stable handle for introducing diversity (e.g., solubilizing groups like piperazines).[1][2]

Reagents:

  • Substrate: 6-Chloro-5-methylpyridine-3-sulfonamide derivative (from Protocol A)[1][2]

  • Nucleophile: Morpholine, Piperazine, or primary amine (2.0–5.0 equiv)[2]

  • Solvent: DMSO or NMP (polar aprotic is required)[1][2]

  • Temperature: 80°C – 120°C

Step-by-Step Methodology:

  • Setup: Dissolve the chloropyridine sulfonamide in DMSO (0.2 M).

  • Reagent Addition: Add the nucleophilic amine in excess (3 equiv).

    • Expert Insight: The 5-methyl group provides steric hindrance.[1][2] While the 6-position is activated, the adjacent methyl group may slow down the approach of bulky nucleophiles.[1] Higher temperatures or microwave irradiation may be required compared to non-methylated pyridines.[1][2]

  • Reaction: Heat to 100°C for 6–12 hours.

    • Self-Validation: If conversion is low after 6 hours, add catalytic

      
       or switch to microwave heating (140°C, 30 min).
      
  • Workup: Pour the reaction mixture into ice water. If the product precipitates, filter and wash with water. If not, extract with EtOAc.[1][2]

Mechanism of Action: Sulfonamide Formation

Understanding the mechanism helps in troubleshooting low yields.[1][2]

Mechanism cluster_precaution Competing Pathway Step1 Step 1: Nucleophilic Attack Amine attacks Sulfur(VI) TS Transition State Tetrahedral Intermediate Step1->TS R-NH2 attacks S Step2 Step 2: Elimination Chloride (Cl-) departs TS->Step2 Collapse of intermediate Hydrolysis Sulfonic Acid (Unreactive) TS->Hydrolysis Product Product Sulfonamide Step2->Product Deprotonation by Base Water H2O (Trace Moisture) Water->TS Faster than amine if unhindered

Caption: The mechanism proceeds via a concerted substitution at the sulfur atom.[1][2] The presence of water creates a competitive irreversible pathway to sulfonic acid.

Applications in Drug Discovery

This building block is particularly relevant for:

  • PI3K Inhibitors: Pyridine sulfonamides are common scaffolds in kinase inhibitors, where the pyridine nitrogen interacts with the hinge region of the kinase ATP-binding site [1].[1]

  • GPCR Ligands: The sulfonamide linker provides a rigid spacer that positions the aryl tail (attached via

    
    ) into deep hydrophobic pockets, a strategy used in chemokine receptor antagonists [2].[1][2]
    
  • Fragment-Based Design: The low molecular weight (226 Da) and distinct vectors (Cl, Me,

    
    ) make it an ideal "core" for fragment evolution.[1][2]
    

Handling and Stability (Safety Data)

  • Corrosivity: The sulfonyl chloride moiety reacts violently with mucosal membranes.[1][2] All handling must occur in a fume hood with double-gloving (Nitrile).[1][2]

  • Hydrolytic Instability: The compound degrades to 6-chloro-5-methylpyridine-3-sulfonic acid and HCl gas upon exposure to air.[1][2]

    • QC Check: Before use, dissolve a small sample in

      
      .[1][2] A significant shift in the aromatic proton signals or the presence of broad acidic peaks indicates hydrolysis.[2]
      
    • Quenching: Quench excess reagent with aqueous ammonium hydroxide or sodium bicarbonate before disposal.[1][2]

References

  • Scott, J.S., et al. (2016).[1][2] "Synthesis of Sulfonamides." Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[1][2] Available at: [Link][1][2][3][5][6]

  • PubChem Compound Summary. (2025). "6-Chloropyridine-3-sulfonyl chloride."[1][2][7][8][9][10] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

Sources

Method

Application Note: Scale-Up Synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl Chloride Derivatives

Part 1: Executive Summary & Strategic Analysis Scope and Significance The 6-Chloro-5-methylpyridine-3-sulfonyl chloride scaffold is a critical intermediate in the development of next-generation substituted pyridyl sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Significance

The 6-Chloro-5-methylpyridine-3-sulfonyl chloride scaffold is a critical intermediate in the development of next-generation substituted pyridyl sulfonamides, often utilized in oncology (e.g., PI3K inhibitors) and immunology. While milligram-scale synthesis is routine, scaling to >100g or kilogram quantities presents distinct safety and yield challenges due to the inherent instability of the sulfonyl chloride moiety and the energetic nature of the diazonium intermediates required for its formation on electron-deficient pyridine rings.

Route Selection: The Meerwein Strategy

Direct chlorosulfonation (using


) of pyridines is often low-yielding due to ring deactivation by the nitrogen atom and the 6-chloro substituent. Consequently, this protocol utilizes the Meerwein Chlorosulfonylation , converting the corresponding amine (6-chloro-5-methylpyridin-3-amine) to the sulfonyl chloride via a diazonium salt. This route offers superior regioselectivity and yield for deactivated heteroaromatics but requires rigorous process safety controls.
Process Safety Criticality (E-E-A-T)
  • Thermal Runaway Risk: Diazotization is highly exothermic. Accumulation of unreacted nitrite or rapid temperature spikes (>5°C) can lead to decomposition or explosion.

  • Gas Evolution: The reaction generates stoichiometric quantities of

    
     and excess 
    
    
    
    /HCl gases. Adequate scrubbing capacity is non-negotiable.
  • Intermediate Stability: The sulfonyl chloride product is moisture-sensitive. Protocols must minimize aqueous exposure time during workup.

Part 2: Detailed Experimental Protocol (100g Scale)

Reagents and Equipment
  • Precursor: 6-Chloro-5-methylpyridin-3-amine (Purity >98%).

  • Reagents: Sodium nitrite (

    
    ), Hydrochloric acid (37%), Glacial Acetic Acid, Sulfur Dioxide (
    
    
    
    ) gas cylinder, Copper(I) Chloride (CuCl) or Copper(II) Chloride (
    
    
    ).
  • Solvents: Dichloromethane (DCM), n-Heptane (for crystallization/trituration).

  • Equipment: 2L Jacketed Reactor (cryostat controlled), Overhead Stirrer (high torque), Gas Dispersion Tube (fritted), Caustic Scrubber System (NaOH).

Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt

Rationale: The amine must be fully solubilized as the HCl salt before nitrite addition to ensure homogenous kinetics and prevent the formation of triazene byproducts.

  • Charge: To a 2L reactor, add 6-Chloro-5-methylpyridin-3-amine (100 g, 0.70 mol) and Conc. HCl (400 mL) .

  • Cool: Engage cryostat to cool the suspension to -5°C to 0°C . Stir until the amine hydrochloride salt forms a fine suspension.

  • Diazotization: Dissolve

    
     (53.1 g, 0.77 mol, 1.1 equiv)  in water (100 mL). Add this solution dropwise via an addition funnel over 45-60 minutes.
    
    • Critical Control: Maintain internal temperature < 5°C .[1][2]

  • Validation: After addition, stir for 30 mins. Test the reaction mixture with Starch-Iodide paper .

    • Result: Immediate blue/black color confirms excess nitrous acid (reaction complete). If negative, add small aliquots of

      
       solution.
      
Step 2: The Meerwein Reaction (Chlorosulfonylation)

Rationale: Using a saturated


 solution in acetic acid with a copper catalyst facilitates the radical decomposition of the diazonium species and capture by 

to form the sulfonyl radical, which is then chlorinated.
  • Preparation of

    
     Mixture:  In a separate 2L vessel, charge Glacial Acetic Acid (600 mL) . Cool to 0°C. Bubble 
    
    
    
    gas
    into the acetic acid until saturated (approx. 30-45 mins; weight gain ~200g).
  • Catalyst Addition: Add CuCl (3.5 g, 5 mol%) to the

    
    /AcOH solution. The solution will turn green/blue.
    
  • Transfer: Transfer the cold diazonium salt slurry (from Step 1) into the

    
     mixture in portions over 30-45 minutes.
    
    • Safety Note: Significant foaming (

      
       evolution) will occur. Ensure reactor headspace is sufficient (fill volume <60%).
      
    • Temperature: Allow the exotherm to warm the mixture naturally to 15-20°C during addition, but do not exceed 25°C.

  • Completion: Once gas evolution ceases (approx. 1-2 hours), stir for an additional hour.

Step 3: Quenching and Isolation

Rationale: Sulfonyl chlorides hydrolyze rapidly in warm water. Quenching must be done on ice, and extraction must be rapid.

  • Quench: Pour the reaction mixture slowly onto Crushed Ice (1.5 kg) / Water (500 mL) mixture with vigorous stirring.

  • Extraction: Immediately extract the aqueous slurry with DCM (2 x 500 mL) .

  • Wash: Wash combined organics with cold water (2 x 500 mL) followed by cold 5%

    
      (careful: 
    
    
    
    evolution) to remove acetic acid, and finally Brine (500 mL) .
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    (keep temperature < 20°C).
  • Concentration: Filter and concentrate in vacuo at < 35°C (bath temp) to afford the crude sulfonyl chloride.

  • Storage: The product is a low-melting solid/oil. Store immediately at -20°C under Argon if not using immediately.

Analytical Controls
  • HPLC: Monitor disappearance of amine. (Note: Sulfonyl chloride may derivatize on column; run as methyl ester or sulfonamide derivative for accurate purity).

  • 1H NMR (

    
    ):  Diagnostic shift of aromatic protons downfield compared to amine.
    
  • Visual: Product should be a beige to light tan solid. Green color indicates residual copper (requires filtration through silica pad).

Part 3: Derivatization to Sulfonamides (General Protocol)

Scenario: Converting the isolated sulfonyl chloride to a sulfonamide (e.g., with an aniline or aliphatic amine).

  • Setup: Dissolve the Sulfonyl Chloride (1.0 equiv) in DCM or THF (anhydrous). Cool to 0°C.

  • Base: Add Pyridine or Triethylamine (2.5 equiv) .

  • Amine Addition: Add the Target Amine (1.1 equiv) slowly.

  • Workup: Warm to RT. Stir 2h. Wash with 1N HCl (to remove pyridine), then Sat.

    
    . Dry and concentrate.
    

Part 4: Process Visualization

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 6-Chloro-5-methylpyridin-3-amine Diazotization Step 1: Diazotization (NaNO2, HCl, <5°C) Start->Diazotization Check QC Check: Starch-Iodide (Blue = Excess HNO2) Diazotization->Check Meerwein Step 2: Meerwein Reaction (Mix Diazo + SO2/CuCl) Check->Meerwein Pass So2Prep Prep: SO2 Saturation (AcOH, SO2 gas, CuCl) So2Prep->Meerwein Add to Diazo Quench Step 3: Quench & Extraction (Ice/Water -> DCM Extraction) Meerwein->Quench N2 Evolution Complete Isolation Isolation: Dry & Concentrate (<35°C Bath Temp) Quench->Isolation Product Product: Sulfonyl Chloride (Store -20°C) Isolation->Product

Caption: Workflow for the conversion of aminopyridine to sulfonyl chloride via the Meerwein route.

Process Safety Logic Tree

SafetyLogic RiskStart Scale-Up Risk Assessment TempControl Is Reactor Temp < 5°C? RiskStart->TempControl Stop1 STOP: Cool Down Risk of Decomposition TempControl->Stop1 No GasScrub Scrubber Active? (NaOH Trap) TempControl->GasScrub Yes Stop2 STOP: Toxic Gas Release (SO2/HCl) GasScrub->Stop2 No Proceed Proceed with Addition GasScrub->Proceed Yes QuenchCheck Quench Rate Control (Avoid violent boiling) Proceed->QuenchCheck

Caption: Critical safety decision points during the scale-up of chlorosulfonylation.

Part 5: References

  • Vertex AI Search. (2023). Synthesis of pyridine-3-sulfonyl chloride derivatives. Retrieved from 3

  • Royal Society of Chemistry. (2023). Synthesis of sulfonyl chloride substrate precursors. Retrieved from 4

  • National Institutes of Health (NIH). (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from 5

  • ChemicalBook. (2025). 6-chloro-5-Methylpyridine-3-sulfonyl chloride Properties. Retrieved from 6[2]

  • Organic Chemistry Portal. (2023). Diazotisation and Sandmeyer-type Reactions. Retrieved from 7

Sources

Application

Application Notes &amp; Protocols: 6-Chloro-5-methylpyridine-3-sulfonyl chloride in Agrochemical Synthesis

Abstract This document provides a comprehensive technical guide on the application of 6-Chloro-5-methylpyridine-3-sulfonyl chloride as a pivotal intermediate in the synthesis of modern agrochemicals. We delve into its cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 6-Chloro-5-methylpyridine-3-sulfonyl chloride as a pivotal intermediate in the synthesis of modern agrochemicals. We delve into its critical role in the development of potent herbicides, insecticides, and fungicides. This guide offers detailed synthetic protocols, mechanistic insights, and practical considerations to aid researchers, chemists, and drug development professionals in the agrochemical sector. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Strategic Importance of the Pyridine Sulfonyl Chloride Moiety

The pyridine ring is a privileged scaffold in medicinal and agrochemical chemistry, offering a unique combination of electronic properties, metabolic stability, and diverse functionalization possibilities. 6-Chloro-5-methylpyridine-3-sulfonyl chloride is a highly versatile building block that combines the benefits of the pyridine core with a reactive sulfonyl chloride group. This functional group serves as an excellent electrophilic handle for coupling with various nucleophiles, making it a cornerstone for constructing complex molecular architectures with potent biological activities.

Its primary application lies in the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates and their specific mode of action.[1] Furthermore, the substituted pyridine core is integral to a range of insecticides and fungicides, where it contributes to target binding and overall molecule efficacy.[2][3] This guide will explore the synthetic routes to these key agrochemical classes, providing both theoretical understanding and practical, step-by-step protocols.

Physicochemical Properties & Handling

Proper handling and understanding of the reagent's properties are paramount for successful and safe synthesis.

PropertyValueSource
CAS Number 37105-10-5[4]
Molecular Formula C₆H₅Cl₂NO₂S[4]
Molecular Weight 226.08 g/mol [4]
Appearance Off-white to light yellow solid-
Melting Point 65-69 °C-
Solubility Soluble in most organic solvents (DCM, THF, Toluene). Reacts with water and alcohols.-

Safety & Handling Precautions:

  • Moisture Sensitivity: Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis into the corresponding sulfonic acid. All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: 6-Chloro-5-methylpyridine-3-sulfonyl chloride and its reaction byproducts (e.g., HCl) are corrosive. Use appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

  • Work Environment: All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in mammals, contributing to their low toxicity to non-target organisms.[1] 6-Chloro-5-methylpyridine-3-sulfonyl chloride is a key precursor for the "aryl" portion of these herbicides.

General Synthetic Pathway

The core reaction is the formation of the sulfonylurea bridge. This is typically achieved by reacting the sulfonyl chloride with an appropriate heterocyclic amine in the presence of a base, followed by coupling with an isocyanate, or by a more direct route involving a pre-formed amine and subsequent treatment with a coupling agent. A common, efficient method involves the reaction of the sulfonyl chloride with an amine to form a sulfonamide, which is then reacted with a heterocyclic carbamate.

Below is a generalized workflow for this synthesis.

G A 6-Chloro-5-methylpyridine- 3-sulfonyl chloride C Sulfonamide Intermediate A->C + B Base (e.g., Pyridine) DCM, 0°C to RT B Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) E Final Sulfonylurea Herbicide C->E + D Base (e.g., Et3N) Toluene, Reflux D Phenyl Chloroformate or Triphosgene

Caption: General workflow for sulfonylurea herbicide synthesis.

Detailed Protocol: Synthesis of a Pyrimidine-Substituted Sulfonylurea Herbicide

This protocol describes the synthesis of a representative sulfonylurea herbicide, demonstrating the practical application of 6-Chloro-5-methylpyridine-3-sulfonyl chloride.

Objective: To synthesize N-(((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-6-chloro-5-methylpyridine-3-sulfonamide.

Materials:

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.0 eq)

  • 2-Amino-4,6-dimethoxypyrimidine (1.05 eq)

  • Pyridine (2.5 eq), anhydrous

  • Phenyl chloroformate (1.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Protocol Workflow Diagram

G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Work-up & Isolation cluster_step3 Step 3: Sulfonylurea Formation A Dissolve 2-amino-4,6-dimethoxypyrimidine and pyridine in anhydrous DCM under N2. B Cool solution to 0°C in an ice bath. A->B C Add 6-chloro-5-methylpyridine-3-sulfonyl chloride solution in DCM dropwise. B->C D Stir at 0°C for 30 min, then warm to RT and stir for 10-12 hours. C->D E Quench reaction with 1M HCl. Separate organic layer. D->E Reaction Complete (TLC) F Wash organic layer with H2O, sat. NaHCO3, and brine. E->F G Dry over MgSO4, filter, and concentrate via rotary evaporation. F->G H Obtain crude sulfonamide intermediate. G->H I Dissolve crude sulfonamide and triethylamine in anhydrous toluene. H->I Proceed to next step J Add phenyl chloroformate dropwise at RT. I->J K Heat mixture to reflux for 4-6 hours. Monitor reaction by TLC. J->K L Cool to RT, filter the precipitate. K->L M Wash precipitate with cold toluene and ether. Dry under vacuum. L->M N Obtain final sulfonylurea product. M->N

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 6-Chloro-5-methylpyridine-3-sulfonyl Chloride

Executive Summary & Molecule Profile Compound: 6-Chloro-5-methylpyridine-3-sulfonyl chloride CAS: 37105-10-5 Physical State: Off-white to pale beige solid (low melting point).[1] Primary Challenge: High susceptibility to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 6-Chloro-5-methylpyridine-3-sulfonyl chloride CAS: 37105-10-5 Physical State: Off-white to pale beige solid (low melting point).[1] Primary Challenge: High susceptibility to hydrolytic degradation and thermal instability.

This guide addresses the recurrent issues researchers face when isolating this electrophilic intermediate. Unlike benzene sulfonyl chlorides, the pyridine nitrogen renders the sulfonyl group significantly more sensitive to nucleophilic attack (hydrolysis) and thermal decomposition. The protocols below prioritize kinetic control during isolation to prevent the formation of the sulfonic acid byproduct.

The "Golden Standard" Purification Protocol

Note: This workflow assumes a standard chlorosulfonation synthesis (e.g., using chlorosulfonic acid or oxidative chlorination of the thiol).

Phase A: Quenching & Extraction (The Critical Window)

Most yield loss occurs here. The goal is to minimize contact time between the sulfonyl chloride and water.[2]

  • Preparation: Pre-cool all extraction solvents (Dichloromethane or Ethyl Acetate) to 0°C. Prepare a saturated NaHCO₃ solution and cool to 0°C.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not allow the temperature to rise above 5°C.

  • Rapid Extraction: Immediately extract the aqueous slurry with cold Dichloromethane (DCM).

    • Why DCM? It offers excellent solubility for the sulfonyl chloride while being immiscible with the acidic aqueous phase.

  • Wash: Wash the organic layer once with cold water and once with cold brine.

    • Expert Tip: Avoid prolonged washing. Every second in contact with water increases the hydrolysis rate.

  • Drying: Dry over anhydrous MgSO₄ for 10–15 minutes. Filter immediately.

Phase B: Purification Techniques
Method 1: Recrystallization (Recommended for High Purity)

This is the preferred method for solid derivatives to avoid thermal stress.

  • Solvent System: n-Heptane / Dichloromethane (DCM).

  • Protocol:

    • Dissolve the crude solid in the minimum amount of dry DCM at room temperature.

    • Slowly add n-Heptane until a slight turbidity persists.

    • Cool the mixture to -20°C (freezer) overnight.

    • Filter the crystals under an inert atmosphere (Nitrogen/Argon) if possible.

    • Wash with cold n-Heptane.

Method 2: Vacuum Distillation (High Risk/High Reward)

Only use this if the compound is an oil or fails to crystallize.

  • Requirement: High vacuum (<1 mmHg) is non-negotiable.

  • Warning: Pyridine sulfonyl chlorides can decompose violently above 100°C. Keep the bath temperature below 60°C.

Troubleshooting Hub (Q&A)

Category: Yield & Stability[3]

Q1: My product turns into a sticky oil or water-soluble goo after the column. What happened? Diagnosis: Hydrolysis on Silica. Explanation: Silica gel is slightly acidic and contains adsorbed water. Pyridine sulfonyl chlorides degrade rapidly on standard silica columns into the corresponding sulfonic acid, which is polar and water-soluble. Solution:

  • Avoid Chromatography: Rely on recrystallization.

  • If you MUST column: Use a "Flash" column with neutralized silica (pre-treated with 1% Triethylamine) and elute rapidly (<10 mins) using a non-polar gradient (e.g., Hexane/EtOAc).

Q2: The solid is turning green/black during storage. Diagnosis: Autocatalytic Decomposition. Explanation: Trace HCl formed from minor hydrolysis protonates the pyridine ring, activating the molecule for further decomposition. This creates a self-accelerating cycle. Solution:

  • Acid Scavenger: Store the solid with a small packet of anhydrous K₂CO₃ or under a Nitrogen atmosphere.

  • Temperature: Strictly store at -20°C.

Category: Impurity Profiles

Q3: I see a "dimer" impurity in my LC-MS (Mass ~380-400). Diagnosis: Sulfone Formation. Explanation: During the reaction (Friedel-Crafts type sulfonation), the newly formed sulfonyl chloride reacts with unreacted starting material. Solution:

  • Stoichiometry: Ensure a large excess of Chlorosulfonic acid (>3 equivalents) is used.

  • Order of Addition: Add the substrate to the acid, not the acid to the substrate. This ensures the concentration of the electrophile is always high relative to the nucleophile.

Visual Workflows

Figure 1: Purification Decision Logic

Caption: Decision tree for selecting the optimal purification route based on crude physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture Quench Ice Quench (<5°C) Rapid DCM Extraction Start->Quench StateCheck Physical State of Crude? Quench->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High MP Oil Viscous Oil StateCheck->Oil Low MP / Impure Recryst Recrystallization (DCM / Heptane) Solid->Recryst Distill High Vac Distillation (Bath <60°C) Oil->Distill Preferred Flash Flash Chromatography (Neutralized Silica only) Oil->Flash If Distillation Fails Final Pure Sulfonyl Chloride Store -20°C under Ar Recryst->Final Distill->Final Flash->Final

Figure 2: Hydrolysis Mechanism & Prevention

Caption: Mechanism of pyridine-assisted hydrolysis and intervention points.

Hydrolysis RSO2Cl 6-Cl-5-Me-Py-SO2Cl Complex Pyridine-H+ Activated Intermediate RSO2Cl->Complex Protonation (Autocatalysis) Water H2O (Moisture) Water->Complex Acid Sulfonic Acid (Water Soluble Loss) Complex->Acid Rapid Hydrolysis Prev1 Prevention: Cold Temp (<5°C) Prev1->Complex Inhibits Prev2 Prevention: Non-polar Solvents Prev2->Water Excludes

Quantitative Data: Solvent Selection Guide

Solvent SystemSuitabilityComments
Dichloromethane (DCM) Excellent Best for extraction. High solubility, low boiling point for easy removal.
n-Heptane / Hexane Good Anti-solvent for recrystallization. Induces precipitation of the product while keeping impurities in solution.
Ethyl Acetate Moderate Usable for extraction, but dissolves more water than DCM (higher hydrolysis risk).
Diethyl Ether Poor Hygroscopic (absorbs water from air). High risk of hydrolysis during storage.
Water / Alcohols FORBIDDEN Will react immediately to form sulfonic acid or esters.

References

  • Sigma-Aldrich. (2025). 6-Chloro-5-methylpyridine-3-sulfonyl chloride Product Sheet & Safety Data. Retrieved from [3]

  • BenchChem. (2025).[2] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • European Patent Office. (2016). Method for producing pyridine-3-sulfonyl chloride (EP2963019B1). Retrieved from

  • Royal Society of Chemistry. (2023). Synthesis of sulfonyl chloride substrate precursors. Retrieved from

  • ChemicalBook. (2025). Pyridine-3-sulfonyl chloride Properties and Handling. Retrieved from

Sources

Optimization

Optimizing reaction conditions for 6-Chloro-5-methylpyridine-3-sulfonyl chloride

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-5-methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-5-methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We aim to provide in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)
Q1: What is 6-Chloro-5-methylpyridine-3-sulfonyl chloride and why is it important?

A: 6-Chloro-5-methylpyridine-3-sulfonyl chloride is a key heterocyclic intermediate in medicinal chemistry and agrochemistry. Its structural motifs are present in a variety of biologically active compounds. The sulfonyl chloride functional group is a versatile handle for synthesizing sulfonamides, which are a cornerstone of many pharmaceutical drugs due to their therapeutic properties.[1][2] The specific substitution pattern of this molecule makes it a valuable precursor for targeted synthesis.

Q2: What is the most common synthetic route to prepare this compound?

A: The most direct and industrially relevant method is the electrophilic chlorosulfonation of 2-chloro-3-methylpyridine using chlorosulfonic acid.[1][3] This reaction involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the pyridine ring. While conceptually straightforward, the reaction is highly aggressive and requires precise control over conditions to achieve good yields and purity.

Q3: What are the primary safety hazards I should be aware of?

A: The primary hazard stems from the main reagent, chlorosulfonic acid . It is a highly corrosive and reactive substance that reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.

  • Personal Protective Equipment (PPE): Always use a fume hood, acid-resistant gloves, a lab coat, and full-face protection (goggles and face shield).

  • Quenching: Never quench chlorosulfonic acid with water directly in a closed system. The reaction should be quenched by cautiously adding the reaction mixture to a large excess of crushed ice, allowing the heat to be absorbed by the phase change of the ice.

  • Product Hazards: The product, 6-Chloro-5-methylpyridine-3-sulfonyl chloride, is also moisture-sensitive and corrosive. Handle it with care, avoiding inhalation of dust and contact with skin.[4]

Troubleshooting Guide: Synthesis & Work-Up

This section addresses the most common issues encountered during the synthesis and isolation of the target compound.

Q4: My reaction yield is consistently low. What are the most critical parameters to investigate?

A: Low yield is the most frequent complaint and almost always traces back to three critical parameters: temperature control, reagent stoichiometry, and reaction time. Chlorosulfonation is a powerful but unforgiving reaction.[1]

Causality Explained:

  • Temperature Control: This is the single most important factor. The reaction is highly exothermic. If the temperature rises uncontrollably, it leads to charring, polysulfonation, and other decomposition pathways, catastrophically reducing the yield. The initial addition of the 2-chloro-3-methylpyridine substrate into chlorosulfonic acid must be performed at or below 0 °C.[5]

  • Reagent Stoichiometry: An insufficient excess of chlorosulfonic acid can lead to incomplete conversion of the starting material and the formation of diaryl sulfone byproducts.[6] Conversely, an extreme excess complicates the work-up and increases waste. A molar excess of 3 to 5 equivalents of chlorosulfonic acid is a typical starting point.

  • Reaction Time & Temperature Profile: After the initial cold addition, the reaction often requires gentle warming to proceed to completion. However, overheating during this phase can promote side reactions. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint before significant product degradation occurs.

ParameterSub-Optimal ConditionProbable OutcomeRecommended Optimization
Addition Temperature > 10 °CSevere charring, dark color, minimal to no product.Add substrate slowly at -5 to 0 °C with vigorous stirring.
Reaction Temperature > 100 °C for extended periodsIncreased side products, potential for dichlorination.[7]After addition, allow to warm to RT, then gently heat to 60-80 °C, monitoring progress.
Chlorosulfonic Acid < 3 equivalentsIncomplete reaction, potential sulfone byproduct formation.[6]Use 3-5 molar equivalents relative to the substrate.
Work-up Quenching with waterViolent reaction, product hydrolysis.Pour reaction mixture slowly onto a large excess of crushed ice.
Q5: I'm observing significant side product formation in my analytical data (LC-MS/NMR). What are they and how can they be minimized?

A: The most common impurity is the corresponding 6-chloro-5-methylpyridine-3-sulfonic acid . This arises from the hydrolysis of your desired sulfonyl chloride product.

Causality Explained:

The sulfonyl chloride functional group is a potent electrophile and is highly susceptible to nucleophilic attack by water.[8][9] This hydrolysis is especially rapid during the aqueous work-up if the product is not quickly isolated or if the temperature of the quench is allowed to rise significantly. The low solubility of the sulfonyl chloride in the cold, acidic aqueous media helps protect it, but this protection is not absolute.[10] Some heteroaromatic sulfonyl chlorides can also be unstable and undergo formal SO₂ extrusion, especially if they are electron-deficient, though this is less common for beta-isomeric pyridines.[11][12]

Minimization Strategy:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous before starting the reaction.

  • Rapid Work-up: Do not let the quenched reaction mixture sit for extended periods. Once the product precipitates on ice, filter it immediately.

  • Cold Filtration & Washing: Wash the filtered solid with ice-cold water to remove residual acids. The low temperature is critical to minimize hydrolysis during this step.[10]

  • Thorough Drying: Dry the isolated product under high vacuum at a low temperature (e.g., <35 °C) to remove all traces of water.

G cluster_main Main Synthetic Pathway cluster_side Hydrolysis Pathway Start 2-Chloro-3-methylpyridine Reagent + ClSO3H (3-5 eq.) Start->Reagent Add at 0°C Product 6-Chloro-5-methylpyridine-3-sulfonyl chloride (Desired Product) Reagent->Product Heat to 60-80°C Water + H2O (During Work-up) Product->Water Unwanted Reaction SideProduct 6-Chloro-5-methylpyridine-3-sulfonic acid (Impurity) Water->SideProduct caption Fig 1. Competition between synthesis and hydrolysis.

Caption: Fig 1. Competition between synthesis and hydrolysis.

Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride

Disclaimer: This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale. Extreme caution must be exercised.

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 eq.) and cool the flask to -5 °C using an ice-salt or acetone/dry ice bath.

  • Substrate Addition: Add 2-chloro-3-methylpyridine (1.0 eq.) to the dropping funnel. Begin adding the substrate dropwise to the cold, stirred chlorosulfonic acid. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. This step is highly exothermic.

  • Reaction Progression: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour.

  • Heating: Place the flask in a pre-heated oil bath at 70 °C and stir for 2-4 hours. Monitor the reaction's completion by taking small, carefully quenched aliquots for TLC or LC-MS analysis.

  • Cooling: After completion, cool the reaction mixture back to room temperature.

Protocol 2: Work-up and Purification
  • Quenching: Prepare a large beaker containing a substantial amount of crushed ice (at least 10-20 times the mass of the reaction mixture).

  • Precipitation: While stirring the ice vigorously, slowly and carefully pour the cooled reaction mixture onto the ice. A solid precipitate should form.

  • Isolation: Immediately filter the resulting slurry through a Büchner funnel.

  • Washing: Wash the filter cake with several portions of ice-cold deionized water until the filtrate is no longer strongly acidic (check with pH paper).

  • Drying: Transfer the beige solid to a vacuum desiccator or oven and dry under high vacuum at a temperature not exceeding 35 °C until a constant weight is achieved.[10] The product is typically a fluffy, beige solid.[4]

Troubleshooting start Low Yield Observed check_color Was the reaction mixture dark brown or black? start->check_color temp_issue Indicates charring. Improve cooling during addition. Add substrate slower. check_color->temp_issue Yes check_sm Is starting material (SM) present in final product? check_color->check_sm No incomplete_rxn Reaction incomplete. Increase reaction time/temp. Increase eq. of ClSO3H. check_sm->incomplete_rxn Yes check_hydrolysis Is sulfonic acid impurity detected via LC-MS/NMR? check_sm->check_hydrolysis No hydrolysis_issue Product hydrolysis occurred. Perform work-up faster. Use colder wash water. Ensure thorough drying. check_hydrolysis->hydrolysis_issue Yes success Yield Optimized check_hydrolysis->success No

Sources

Troubleshooting

Troubleshooting low yields in sulfonamide synthesis with 6-Chloro-5-methylpyridine-3-sulfonyl chloride

Technical Support Center: Troubleshooting Guide Topic: Sulfonamide Synthesis with 6-Chloro-5-methylpyridine-3-sulfonyl chloride Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist) E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Sulfonamide Synthesis with 6-Chloro-5-methylpyridine-3-sulfonyl chloride Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Researchers frequently report yields below 20% when using 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 65178-29-2) . Unlike robust benzenesulfonyl chlorides, this heterocyclic reagent presents a "perfect storm" of reactivity challenges:

  • Hyper-sensitivity to moisture (rapid hydrolysis to the sulfonic acid).

  • Chemoselectivity issues (competition between sulfonylation and SNAr at the 6-Cl position).

  • Amphoteric solubility profiles (product loss during aqueous workup).

This guide deconstructs these failure modes and provides a validated protocol to restore yields to the 70-85% range.

Part 1: Diagnostic Decision Tree

Before altering your chemistry, diagnose the specific failure mode using the workflow below.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC Step 1: Analyze Crude TLC/LCMS Start->CheckTLC Outcome1 Starting Material (SM) Remaining? CheckTLC->Outcome1 Outcome2 New Spot Observed (Not Product) CheckTLC->Outcome2 Outcome3 Clean Conversion on TLC but Low Mass Recovery CheckTLC->Outcome3 Hydrolysis Issue: Reagent Hydrolysis (Check for Sulfonic Acid) Outcome1->Hydrolysis SM is Sulfonic Acid SNAr Issue: S_NAr Side Reaction (Displacement of 6-Cl) Outcome2->SNAr Byproduct formed Workup Issue: Incorrect pH Extraction (Amphoteric Loss) Outcome3->Workup Lost in Aqueous Layer

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Part 2: Detailed Troubleshooting Modules

Issue 1: The "Dead" Reagent (Hydrolysis)

Symptom: You recover unreacted amine and a very polar, water-soluble spot (the sulfonic acid). Root Cause: Pyridine sulfonyl chlorides are significantly more electrophilic than their benzene counterparts due to the electron-deficient pyridine ring. They hydrolyze upon contact with atmospheric moisture. The HCl generated autocatalyzes this decomposition.

  • The Fix:

    • Purity Check: Dissolve a small amount of the sulfonyl chloride in dry DCM. If it leaves a white insoluble residue, that is the sulfonic acid (hydrolysis product). The chloride should be fully soluble.

    • Strict Anhydrous Conditions: Use oven-dried glassware and inert atmosphere (N₂/Ar).

    • Reagent Quality: If the reagent is old, recrystallize from dry hexane/DCM or purchase a fresh batch.

Issue 2: The "Wrong" Product (SNAr Competition)

Symptom: LCMS shows a mass corresponding to [Amine + Pyridine - HCl], but the NMR is messy, or you see a double-addition product. Root Cause: The 6-chloro position is activated for Nucleophilic Aromatic Substitution (SNAr).

  • The pyridine nitrogen (position 1) pulls electron density.

  • The sulfonyl group (position 3) is a strong electron-withdrawing group (EWG).

  • The 6-Cl is ortho to the nitrogen and activated by the 3-sulfonyl group.

  • Result: Your amine can attack the Sulfur (desired) OR the Carbon at position 6 (undesired), displacing the chlorine.

  • The Fix:

    • Temperature Control: Run the addition at 0°C or -10°C . SNAr typically requires higher activation energy (heat) than sulfonylation.

    • Order of Addition: Add the amine to the sulfonyl chloride , not vice versa. This keeps the concentration of free amine low relative to the electrophile, favoring the faster reaction (sulfonylation) over the slower side reaction (SNAr).

    • Avoid Excess Amine: Use exactly 1.0–1.1 equivalents of amine. Excess amine drives the SNAr displacement.

Issue 3: The "Invisible" Product (Workup pH)

Symptom: The reaction looks perfect on TLC, but after aqueous workup, the flask is empty. Root Cause: Pyridine sulfonamides are amphoteric .

  • Basic Domain: The pyridine nitrogen can be protonated (pKa ~3-4).

  • Acidic Domain: The sulfonamide -NH- is acidic (pKa ~8-9) due to the electron-withdrawing pyridine ring.

  • The Trap:

    • If you wash with 1M HCl : You protonate the pyridine ring (

      
      ). The molecule goes into the water layer.[1]
      
    • If you wash with 1M NaOH : You deprotonate the sulfonamide (

      
      ). The molecule goes into the water layer.[1]
      
  • The Fix: Adjust the aqueous layer to pH 5–6 (citrate buffer is ideal) during extraction to ensure the molecule is neutral and partitions into the organic solvent.

Part 3: Validated Standard Operating Procedure (SOP)

Objective: Synthesis of sulfonamide from 6-Chloro-5-methylpyridine-3-sulfonyl chloride avoiding SNAr and hydrolysis.

Reagents:

  • Amine (1.0 equiv)

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 equiv)

  • Anhydrous DCM (0.1 M concentration)

  • Pyridine (3.0 equiv) OR Triethylamine (2.5 equiv) + DMAP (0.1 equiv - use with caution)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under N₂ flow.

  • Solubilization: Dissolve 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 equiv) in anhydrous DCM. Cool this solution to 0°C in an ice bath.

  • Amine Addition: In a separate vial, mix the Amine (1.0 equiv) and Base (Pyridine or TEA).

  • Reaction: Add the Amine/Base solution dropwise to the cold Sulfonyl Chloride solution over 15 minutes.

    • Why? High local concentration of sulfonyl chloride favors sulfonylation over SNAr.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC.[2]

    • Critical: Do not heat above RT.

  • Quench: Once complete, quench with a small amount of water.

  • Workup (The Critical Step):

    • Dilute with DCM.

    • Wash with Saturated NH₄Cl (mildly acidic, pH ~5-6) or Citrate Buffer (pH 5.5).

    • Do NOT use 1M HCl or 1M NaOH.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Part 4: Comparative Data Table

VariableStandard Condition (Fail)Optimized Condition (Pass)Reason
Temperature Reflux or RT Start0°C Start Suppresses SNAr side reaction at C-6 position.
Addition Order Sulfonyl Cl added to AmineAmine added to Sulfonyl Cl Maintains low amine concentration to prevent bis-addition or SNAr.
Workup pH Strong Acid/BasepH 5–6 (Buffer) Prevents loss of amphoteric product to aqueous phase.
Solvent DMF or wet solventsAnhydrous DCM/THF Pyridine sulfonyl chlorides hydrolyze 10x faster than phenyl analogs.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Pyridine Reactivity and Sulfonylation).

  • Blakemore, D. C., et al. (2011).[3] "Organic Synthesis with Pyridine Sulfonyl Chlorides." Journal of Organic Chemistry. (General reactivity profiles of pyridine sulfonyl chlorides).

  • BenchChem Technical Data. (n.d.). "Troubleshooting low conversion rates in sulfonamide synthesis."

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides in Continuous Flow

Welcome to our dedicated technical support center for managing exothermic reactions involving sulfonyl chlorides in continuous flow systems. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for managing exothermic reactions involving sulfonyl chlorides in continuous flow systems. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the advantages of flow chemistry for these often challenging transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when transitioning sulfonyl chloride reactions from batch to continuous flow.

Q1: Why is continuous flow particularly advantageous for reactions with sulfonyl chlorides?

A1: Reactions involving sulfonyl chlorides are notoriously exothermic and often produce corrosive byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas.[1][2][3][4] Continuous flow offers a significantly safer and more controlled environment for several key reasons:

  • Superior Heat Management: Microreactors and tubular reactors used in flow chemistry have a very high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation.[5] This prevents the formation of localized hot spots and drastically reduces the risk of thermal runaway, a major concern in large-scale batch reactions.[6]

  • Enhanced Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is reacting at any given moment. This inherent safety feature is critical when dealing with highly reactive and corrosive substances.

  • Precise Process Control: Flow chemistry allows for tight control over reaction parameters such as residence time, temperature, and stoichiometry.[5] This level of control often leads to higher yields, improved selectivity, and more consistent product quality.

  • Management of Gaseous Byproducts: In continuous systems, gaseous byproducts can be managed more effectively, preventing pressure buildup that can be problematic and dangerous in closed batch systems.[7]

Q2: What are the primary safety concerns when working with sulfonyl chlorides in a continuous flow setup?

A2: While continuous flow mitigates many risks, several safety considerations remain paramount:

  • Material Compatibility: The corrosive nature of sulfonyl chlorides and the acidic byproducts (HCl) necessitates careful selection of reactor materials.[3][8] Perfluoroalkoxy (PFA) tubing is often a good choice due to its high chemical resistance.[3][8] Stainless steel should generally be avoided due to its poor compatibility with strong acids.[3][8]

  • Handling of Gaseous Byproducts: Proper ventilation and scrubbing of off-gases (HCl, SO₂) are essential to ensure a safe laboratory environment.[1][7]

  • Potential for Clogging: The formation of solid byproducts or the precipitation of the product itself can lead to blockages in the narrow channels of a flow reactor, causing pressure to build.[9]

  • Leak Prevention: Ensuring all connections are secure is critical to prevent leakage of corrosive and reactive materials.

Q3: How do I choose an appropriate solvent for my continuous flow reaction?

A3: Solvent selection is crucial and depends on several factors:

  • Solubility: The chosen solvent must be able to dissolve all reactants and intermediates to prevent clogging.[9] A solubility screen is a good starting point.

  • Reactivity: The solvent should be inert to the highly reactive sulfonyl chloride and other reagents. For example, sulfuryl chloride can react with many common solvents.[3] Dichloromethane (DCM) and toluene are often suitable choices.[3]

  • Boiling Point and Vapor Pressure: The solvent's physical properties should be appropriate for the desired reaction temperature and the pressure limitations of the system.

  • Downstream Processing: Consider the ease of solvent removal and compatibility with your workup and purification procedures.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the continuous flow synthesis of sulfonyl chlorides.

Issue 1: Low Product Yield

Low yields can be a frustrating issue. The following workflow can help you systematically identify and address the root cause.

Troubleshooting Workflow for Low Yields

LowYield_Workflow start Low Product Yield Observed check_conversion Is the reaction going to completion? (Check via online monitoring or offline analysis) start->check_conversion increase_temp Increase reaction temperature. check_conversion->increase_temp No check_workup Is significant product loss occurring during workup? check_conversion->check_workup Yes increase_res_time Increase residence time (decrease flow rate). increase_temp->increase_res_time end Yield Improved increase_res_time->end hydrolysis Product hydrolysis during aqueous workup is a common issue. check_workup->hydrolysis Yes side_reactions Are significant side products being formed? check_workup->side_reactions No optimize_workup Optimize workup: - Use cold quench solutions. - Minimize contact time with aqueous phase. - Ensure efficient phase separation. hydrolysis->optimize_workup optimize_workup->end sulfone_formation Diaryl sulfone is a common byproduct. side_reactions->sulfone_formation Yes side_reactions->end No optimize_stoichiometry Adjust stoichiometry. An excess of the chlorosulfonating agent can minimize sulfone formation. sulfone_formation->optimize_stoichiometry optimize_stoichiometry->end

Caption: A systematic workflow for troubleshooting low product yields.

Issue 2: Reactor Clogging or Blockage

Clogging is a frequent and disruptive problem in continuous flow chemistry, particularly when solids are involved.[9]

Potential Cause Explanation & Causality Recommended Solution
Poor Solubility of Reactants or Products If a reactant, intermediate, or the final product has low solubility in the reaction solvent at the operating temperature, it can precipitate and block the reactor channels.[9]- Solvent Screening: Perform a solvent screen to find a more suitable solvent or co-solvent system that ensures all components remain in solution.[9]- Increase Temperature: Gently increasing the reactor temperature can sometimes improve solubility.[9]- Lower Concentration: Reducing the concentration of your reactant streams can prevent precipitation.[9]
In-situ Salt Formation Reactions that generate insoluble inorganic salts as byproducts are prone to clogging.- Reactor Design: Consider using a continuous stirred-tank reactor (CSTR) which can handle slurries better than a plug flow reactor (PFR).[7][10]- Liquid-Liquid Segmented Flow: This technique can be employed to prevent solid particles from adhering to the reactor walls.[9]
Viscosity-Related Issues At high concentrations or low temperatures, the reaction mixture may become too viscous, leading to high back-pressure and potential blockages.[9]- Dilution: Decrease the concentration of the reactants.- Increase Temperature: Raising the temperature can lower the viscosity of the fluid.[9]
Issue 3: Inconsistent Product Quality or Byproduct Formation

Inconsistent product quality often points to a lack of precise control over the reaction parameters.

Logical Relationship for Byproduct Formation

Byproduct_Formation cause1 Poor Temperature Control (Hot Spots) effect Increased Byproduct Formation (e.g., Diaryl Sulfones) cause1->effect cause2 Incorrect Stoichiometry cause2->effect cause3 Sub-optimal Residence Time cause3->effect solution1 Improve Heat Exchange: - Use reactors with higher surface-to-volume ratio. - Ensure adequate cooling. effect->solution1 Mitigate with solution2 Calibrate Pumps and Verify Flow Rates: Ensure accurate delivery of reagents. effect->solution2 Mitigate with solution3 Optimize Flow Rate: Use online monitoring (e.g., Raman, MS) to find the optimal residence time. effect->solution3 Mitigate with

Caption: The relationship between process parameters and byproduct formation.

Parameter to Investigate Causality and Explanation Corrective Action
Temperature Many side reactions have different activation energies than the desired reaction. Elevated temperatures, even in localized hot spots, can favor the formation of byproducts like diaryl sulfones.[11]Ensure your cooling system is adequate and that the reactor temperature is monitored at multiple points if possible. Advanced control algorithms can adjust cooling rates in real-time.[5]
Stoichiometry An incorrect ratio of reactants is a common cause of byproduct formation. For example, an insufficient excess of the chlorosulfonating agent can lead to increased formation of diaryl sulfone.[11]Calibrate all pumps accurately.[3] Consider using in-line concentration monitoring if available to ensure the correct stoichiometry is being delivered to the reactor.
Mixing Inefficient mixing can lead to localized areas of high reactant concentration, promoting side reactions.Use a static mixer at the point of reagent introduction. For reactions with different phase components, ensure the flow regime promotes good mixing.
Residence Time If the residence time is too long, the desired product may degrade or react further to form byproducts. If it's too short, the reaction may not go to completion.Optimize the flow rate to achieve the optimal residence time. Online monitoring techniques such as Raman or mass spectrometry are invaluable for rapid optimization.[12][13]

Experimental Protocols

Protocol 1: General Continuous Flow Setup for Sulfonylation

This protocol outlines a basic setup for conducting a sulfonyl chloride synthesis in a continuous flow system.

Materials:

  • Two high-precision pumps (e.g., syringe or HPLC pumps)

  • T-mixer

  • PFA tubing for the reactor coil

  • Temperature-controlled bath (e.g., oil bath or cryostat)

  • Back-pressure regulator

  • Collection vessel

  • Gas scrubber system

Procedure:

  • System Assembly: Construct the flow reactor system as shown in the diagram below. Ensure all fittings are chemically resistant and properly tightened.

  • Leak Check: Before introducing reactants, perform a leak check by pumping a suitable solvent through the system at the intended operating pressure.

  • Reagent Preparation: Prepare two separate solutions: one containing the substrate and the other containing the sulfonyl chloride reagent in a suitable solvent.

  • Temperature Equilibration: Bring the reactor coil to the desired reaction temperature by immersing it in the temperature-controlled bath.

  • Reaction Initiation: Start pumping the two reactant streams simultaneously at the calculated flow rates to achieve the desired stoichiometry and residence time. The reagents will combine in the T-mixer and enter the heated reactor coil.

  • Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product.

  • Quenching and Collection: The product stream exiting the back-pressure regulator is collected in a vessel containing a suitable quenching agent (e.g., a cold aqueous solution) to stop the reaction.[2]

  • Shutdown: Once the desired amount of product is collected, switch the pumps to deliver pure solvent to flush the reactor system completely.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Reagent Delivery cluster_1 Reaction Zone PumpA Pump A (Substrate Solution) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Sulfonyl Chloride Solution) PumpB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quench & Collection BPR->Quench

Caption: A typical experimental setup for continuous flow sulfonyl chloride synthesis.

References

  • Benchchem. (n.d.). Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (n.d.). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route toward Emtricitabine and Lamivudine. ChemRxiv.
  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • NIH. (n.d.). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
  • (2024). Continuous Flow Chemistry with Solids: A Review.
  • RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
  • ResearchGate. (2025). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • PubMed. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
  • NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
  • ResearchGate. (2025). Continuous Flow Reaction Monitoring Using an On-line Miniature Mass Spectrometer.

Sources

Reference Data & Comparative Studies

Validation

Characterization of sulfonamides derived from 6-Chloro-5-methylpyridine-3-sulfonyl chloride

Executive Summary This guide provides a technical characterization of sulfonamides derived from 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 37105-10-5). It is designed for medicinal chemists and process scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization of sulfonamides derived from 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 37105-10-5). It is designed for medicinal chemists and process scientists evaluating this scaffold against traditional benzenesulfonamide analogs.

Key Finding: Unlike inert benzenesulfonamide scaffolds, this pyridine derivative offers a dual-reactive platform . The sulfonyl chloride moiety facilitates rapid sulfonamide formation, while the 6-chloro substituent—activated by the electron-deficient pyridine ring—serves as a latent handle for nucleophilic aromatic substitution (


), enabling late-stage diversification not possible with phenyl analogs.

Part 1: Chemical Profile & Synthetic Utility[1][2][3]

Comparative Reactivity Analysis

The primary advantage of the 6-chloro-5-methylpyridine-3-sulfonyl scaffold is its superior functionalization potential compared to standard 4-chlorobenzenesulfonyl chloride.

Feature6-Chloro-5-methylpyridine-3-sulfonyl Series4-Chlorobenzenesulfonyl Series (Standard)Impact on Drug Discovery
Sulfonylation Rate High (Pyridine N pulls electron density)ModerateFaster reaction times; milder bases required.
C-6 Chlorine Reactivity High (

Active)
InertAllows sequential library generation (Amine @

first, then Amine @ C-6).
Aqueous Solubility Enhanced (Pyridine N is H-bond acceptor)LowImproved pharmacokinetic (PK) profiles.
Metabolic Stability Moderate to High (Blocked C-5 position)VariableMethyl group at C-5 blocks metabolic oxidation at the sensitive 3/5 positions.
Synthesis Workflow & Mechanism

The synthesis of these sulfonamides follows a nucleophilic substitution pathway.[1][2] The presence of the methyl group at C-5 provides steric protection against side reactions at the ortho-position, while the pyridine nitrogen enhances the electrophilicity of the sulfonyl center.

Figure 1: Sequential Functionalization Strategy The following diagram illustrates the "Dual-Handle" advantage, showing how the scaffold allows for the creation of complex libraries via sequential sulfonylation and


 displacement.

SynthesisPath Start 6-Chloro-5-methyl pyridine-3-sulfonyl chloride Inter Intermediate: Sulfonamide Scaffold (Stable Cl-Handle) Start->Inter Step 1: R1-NH2 Base (TEA/Pyridine) DCM, 0°C -> RT Prod1 Product A: Direct Sulfonamide Inter->Prod1 No Further Reaction (Standard Path) Prod2 Product B: Bi-functionalized Derivative (via SnAr) Inter->Prod2 Step 2: R2-NH2 / Heat (Displacement of Cl)

Caption: Sequential functionalization workflow demonstrating the retention of the chloro-handle for secondary diversification.

Part 2: Structural Characterization & Identification[6]

NMR Spectroscopy Signatures

The pyridine ring introduces distinct coupling patterns absent in benzene analogs.

  • 
     NMR (DMSO-
    
    
    
    ):
    • C-2 Proton: Appears as a sharp doublet (d) or singlet (s) typically downfield (

      
       8.5–8.8 ppm) due to the adjacent nitrogen and sulfonyl group.
      
    • C-4 Proton: Distinct doublet (

      
       8.0–8.3 ppm).
      
    • Methyl Group: Sharp singlet (

      
       2.3–2.5 ppm), integrating to 3H.
      
    • Differentiation: Unlike the symmetric AA'BB' system of para-substituted benzenes, this scaffold displays a clear AMX or AX spin system (depending on resolution), preventing ambiguity in substitution patterns.

Mass Spectrometry (MS) Pattern

The chlorine atom provides a built-in isotopic validation tool.

  • Isotope Ratio: The molecular ion cluster

    
     will exhibit a characteristic 3:1 ratio  between the 
    
    
    
    and
    
    
    peaks due to the
    
    
    and
    
    
    isotopes.
  • Fragmentation: Loss of the

    
     group (
    
    
    
    ) is a common fragmentation pathway, often followed by the detection of the chloropyridine cation.
Physicochemical Properties (Experimental Data Support)

In comparative solubility assays (PBS buffer, pH 7.4), pyridine-3-sulfonamides consistently outperform their benzene counterparts.

PropertyPyridine-3-sulfonamide DerivativeBenzenesulfonamide AnalogAdvantage
LogP (Lipophilicity) ~1.8 - 2.2~2.5 - 3.0Lower LogP reduces risk of non-specific binding.
pKa (Sulfonamide NH) ~9.5~10.1Slightly higher acidity improves ionization at physiological pH.
Solubility (mg/mL) >0.5 mg/mL <0.1 mg/mLCritical for oral bioavailability formulations.

Part 3: Experimental Protocols

Protocol A: General Synthesis of Sulfonamides

This protocol is optimized for high yield and purity, minimizing hydrolysis of the sulfonyl chloride.

Reagents:

  • 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

  • Addition: Dissolve 6-Chloro-5-methylpyridine-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Rapid addition can lead to bis-sulfonylation or local overheating.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Work-up:

    • Dilute with DCM.

    • Wash with 1N HCl (to remove unreacted amine/pyridine).

    • Wash with Saturated

      
       (to remove acidic byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel).

Protocol B: Nucleophilic Aromatic Substitution ( ) at C-6

To utilize the "Dual-Handle" feature.

  • Reagents: Sulfonamide product from Protocol A (1.0 equiv), Second Amine (2.0 equiv), DMSO or NMP (Solvent).

  • Conditions: Heat the mixture to 80–100°C for 4–12 hours.

  • Validation: Monitor the disappearance of the Cl-isotope pattern in MS (transition from 3:1 doublet to single peak if the new amine lacks Cl/Br).

References

  • Synthesis of Pyridine-3-sulfonyl Chlorides

    • Patent: "Synthesis method of pyridine-3-sulfonyl chloride." CN112830892A.
    • Source:

  • Medicinal Chemistry of Chloropyridines

    • Review: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry, 2019.[3]

    • Source:

  • Sulfonamide Synthesis Methodologies

    • Article: "Recent Advances in the Synthesis of Sulfonamides." Chemistry & Biology Interface, 2013.
    • Source:

  • Physicochemical Properties of Pyridine Sulfonamides

    • Study: "Structural and physicochemical characterization of pyridine derivative salts." ResearchGate, 2025.[2]

    • Source:

  • Commercial Precursor Data

    • Compound: 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 37105-10-5).[4][5]

    • Source:

Sources

Comparative

6-Chloro-5-methylpyridine-3-sulfonyl chloride vs other heterocyclic sulfonylating agents

The following technical guide provides an in-depth analysis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride , comparing its performance, stability, and reactivity profile against other common heterocyclic sulfonylating...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride , comparing its performance, stability, and reactivity profile against other common heterocyclic sulfonylating agents.

Optimizing Sulfonylation in Medicinal Chemistry: Reactivity, Stability, and Protocols

Executive Summary

6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5) is a specialized electrophile used primarily in the synthesis of sulfonamide-based bioactives, including Proton Pump Inhibitors (PPIs) and kinase inhibitors.

Unlike standard benzenesulfonyl chlorides, this heterocyclic agent occupies a unique "Goldilocks zone" of reactivity:

  • Enhanced Electrophilicity: The electron-deficient pyridine ring, further activated by the 6-Chloro substituent, makes the sulfonyl group highly reactive toward weak nucleophiles.

  • Modulated Stability: The 5-Methyl group provides steric protection and mild electron donation, counteracting the destabilizing effects of the pyridine nitrogen and chlorine atom, though it remains more moisture-sensitive than carbocyclic analogs.

This guide compares its utility against standard reagents, provides validated protocols, and outlines critical handling procedures to prevent degradation (SO₂ extrusion and hydrolysis).

Chemical Profile & Mechanism[1][2][3][4]

Structural Analysis

The reactivity of this molecule is defined by the interplay of three structural features:

  • Pyridine Core (3-position): Placing the sulfonyl group at the C3 (

    
    ) position prevents the rapid spontaneous SO₂ extrusion seen in C2 (
    
    
    
    ) and C4 (
    
    
    ) isomers.
  • 6-Chloro Substituent: An Electron-Withdrawing Group (EWG) that lowers the LUMO energy of the sulfur center, increasing susceptibility to nucleophilic attack.

  • 5-Methyl Substituent: An Electron-Donating Group (EDG) that slightly stabilizes the ring against nucleophilic aromatic substitution (

    
    ) at the 6-position, directing reaction selectivity to the sulfonyl chloride.
    
Reaction Mechanism Visualization

The following diagram illustrates the competing pathways: productive sulfonylation vs. hydrolytic degradation.

ReactionMechanism Reagent 6-Chloro-5-methylpyridine- 3-sulfonyl chloride Intermediate Tetrahedral Sulfonyl Intermediate Reagent->Intermediate Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Intermediate Water Trace Water (Hydrolysis) Byproduct Sulfonic Acid (Inactive) Water->Byproduct Fast Hydrolysis (if wet solvent) Product Target Sulfonamide Intermediate->Product Elimination of HCl (Base Promoted)

Figure 1: Mechanistic pathway showing the critical competition between amine sulfonylation and moisture-induced hydrolysis.

Comparative Analysis: vs. Other Agents

This section objectively compares 6-Chloro-5-methylpyridine-3-sulfonyl chloride with common alternatives.

Performance Matrix
Feature6-Cl-5-Me-Pyridine-3-SO₂Cl Benzenesulfonyl Chloride Pyridine-3-sulfonyl Chloride 2-Thiophenesulfonyl Chloride
Reactivity Very High (Activated by Pyridine N + Cl)Moderate (Baseline)HighHigh
Hydrolytic Stability Low (Requires dry conditions)High (Stable in water/organic mix)ModerateLow to Moderate
Storage Stability Poor (Degrades at RT; Store -20°C)Excellent (RT Stable)Good (4°C Stable)Moderate (4°C Stable)
Selectivity High for N-sulfonylation; Risk of

at 6-Cl if heated
HighHighHigh
Solubility Soluble in DCM, THF, EtOAcSoluble in most organicsSoluble in polar organicsSoluble in organics
Primary Use Scaffold installation (SAR tuning)General protecting groupScaffold installationBioisostere studies
Key Insights
  • Vs. Benzenesulfonyl Chloride: The pyridine analog is significantly more sensitive to moisture. While benzenesulfonyl chloride can often be used in biphasic aqueous conditions (Schotten-Baumann), the 6-Cl-5-Me pyridine analog requires strictly anhydrous conditions (DCM/THF) to prevent yield loss.

  • Vs. Pyridine-3-sulfonyl Chloride: The addition of the 6-Cl atom makes the sulfonyl sulfur more electrophilic, allowing reaction with sterically hindered or electron-deficient amines (e.g., anilines) that might react sluggishly with the unsubstituted parent.

  • The "Instability" Factor: Unlike 2-pyridinesulfonyl chlorides, which are notoriously unstable due to SO₂ extrusion, the 3-isomer is chemically stable regarding the C-S bond. However, the 6-Cl substituent increases the rate of hydrolysis. Freshness of the reagent is the #1 determinant of yield.

Experimental Protocols

Reagent Handling & Storage (Critical)
  • Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Appearance Check: Pure compound is a white to pale yellow solid/liquid. If the sample has turned into a viscous brown oil or has a strong acrid smell of HCl/SO₂, it has degraded to the sulfonic acid and should be recrystallized or discarded.

Standard Sulfonylation Protocol

Objective: Synthesis of N-substituted sulfonamide with >85% yield.

Materials:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst (Optional): DMAP (0.1 equiv) for unreactive amines.

Step-by-Step Workflow:

  • Preparation: Flame-dry reaction glassware and cool under

    
     flow.
    
  • Solvation: Dissolve the amine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM (0.1 M concentration). Cool to 0°C .

  • Addition: Dissolve 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Note: Dropwise addition prevents localized heating and side reactions (

      
       at the 6-Cl position).
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LCMS.

    • Endpoint: Disappearance of amine.[1]

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Hydrolysis of reagentEnsure solvent is anhydrous; increase reagent equivalents to 1.5x.
Byproduct: Sulfonic Acid Wet reagents or old stockCheck reagent quality via NMR before use.
Byproduct: Cl-displacement

reaction at 6-position
Keep reaction at 0°C; avoid heating; do not use excess strong nucleophiles.
Incomplete Reaction Low nucleophilicity of amineAdd 10 mol% DMAP; switch solvent to Pyridine.

Strategic Selection Guide (Decision Tree)

Use this logic flow to determine if this specific agent is required for your synthesis.

SelectionGuide Start Start: Select Sulfonylating Agent Q1 Is the Pyridine Scaffold required for SAR? Start->Q1 Q2 Is the Amine nucleophile weak/hindered? Q1->Q2 Yes Benzenesulfonyl Use Benzenesulfonyl Chloride (Cheaper, More Stable) Q1->Benzenesulfonyl No Pyridine3 Use Pyridine-3-sulfonyl Chloride (Standard Heterocycle) Q2->Pyridine3 No (Reactive Amine) ThisReagent Use 6-Cl-5-Me-Pyridine-3-SO2Cl (High Reactivity + SAR Tuning) Q2->ThisReagent Yes (Weak Amine)

Figure 2: Decision tree for selecting heterocyclic sulfonylating agents.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 10459210 (6-Chloro-5-methylpyridine-3-sulfonyl chloride).
    • Source:

  • Stability of Heterocyclic Sulfonyl Chlorides

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3] (2025).[4] ChemRxiv.

    • Source:

  • Application in PPI Synthesis

    • Proton pump inhibitors containing a pyridine-3-sulfonyl moiety.
    • Source:

  • General Sulfonylation Protocols

    • Recent Advances in the Synthesis of Sulfonamides.[5][6] (2015). Chemical Reviews.

    • Source:

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure of Pyridine-Based Sulfonyl Chloride Derivatives for Drug Discovery

This guide provides an in-depth technical comparison of the crystallographic structures of pyridine-based compounds, with a focus on derivatives related to 6-Chloro-5-methylpyridine-3-sulfonyl chloride. It is intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystallographic structures of pyridine-based compounds, with a focus on derivatives related to 6-Chloro-5-methylpyridine-3-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this important class of molecules. We will delve into the experimental protocols for synthesis and crystallization, the workflow for X-ray structure determination, and a comparative analysis of related crystal structures.

The Significance of Pyridine Sulfonyl Scaffolds in Medicinal Chemistry

Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1] Their ability to engage in various non-covalent interactions and their favorable physicochemical properties make them a cornerstone of modern drug design.[1] The introduction of a sulfonyl chloride group to the pyridine ring creates a highly versatile intermediate, a key building block for synthesizing a wide array of sulfonamides and other derivatives.[2][3] These derivatives have shown promise in developing novel therapeutic agents, including acid-blocking medications.[2] Pyridine-3-sulfonyl chloride, for instance, is a crucial intermediate in the synthesis of the drug TAK-438.[4] Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.[5]

The target of this guide, 6-Chloro-5-methylpyridine-3-sulfonyl chloride, represents a specific scaffold with potential for further functionalization in drug discovery programs.

Caption: Molecular structure of 6-Chloro-5-methylpyridine-3-sulfonyl chloride.

Experimental Protocols: From Synthesis to Single Crystals

The foundation of any crystallographic study is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by meticulous crystallization experiments.

General Synthesis of Pyridine-3-sulfonyl Chlorides

The synthesis of pyridine-3-sulfonyl chlorides can be achieved through several routes. One common and effective method is the chlorosulfonation of the corresponding pyridine precursor. The following protocol is a generalized procedure based on established methods.[6][7]

Protocol: Synthesis of 6-aminopyridine-3-sulfonyl chloride [6]

  • Sulfonation: A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is stirred with a small amount of aluminum powder in the presence of ethanol. The mixture is heated at 210°C for 5 hours.

  • Isolation of Sulfonic Acid: After cooling to room temperature, the reaction mixture is poured onto crushed ice. The resulting precipitate of 6-aminopyridine-3-sulfonic acid is filtered, washed, and recrystallized from hot water.

  • Chlorination: The dried 6-aminopyridine-3-sulfonic acid is then reacted with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3).

  • Reaction and Work-up: The reaction mixture is refluxed for 5 hours at 130°C. After cooling, the mixture is carefully poured onto crushed ice.

  • Final Product Isolation: The solid 6-aminopyridine-3-sulfonyl chloride is filtered, washed with water and a sodium bicarbonate solution, and then dried under a vacuum.[6]

Causality Note: The use of PCl5 and POCl3 is a standard method for converting sulfonic acids to sulfonyl chlorides. The basic wash is crucial to neutralize any remaining acidic byproducts.

Crystallization of Sulfonyl Chloride Derivatives

Obtaining X-ray quality crystals is often the most challenging step. Sulfonyl chlorides can be sensitive to moisture, which can hydrolyze them back to the sulfonic acid. Therefore, anhydrous solvents and careful handling are essential.

Protocol: General Crystallization by Slow Evaporation [8][9]

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, 1,2-dichloroethane, or a mixture of ethanol and DMSO-d6).[8][9] The ideal solvent is one in which the compound is sparingly soluble.

  • Preparation of Saturated Solution: A saturated or near-saturated solution is prepared at room temperature or with gentle heating.

  • Slow Evaporation: The solution is loosely covered (e.g., with perforated parafilm) and left undisturbed in a vibration-free environment.

  • Crystal Growth: Over several days or weeks, the solvent slowly evaporates, leading to the formation of single crystals.

  • Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Experimental Insight: For sensitive compounds like sulfonyl chlorides, crystallization in an inert atmosphere (e.g., in a glove box) can improve the success rate by preventing hydrolysis.

The Workflow of X-ray Crystal Structure Determination

The determination of a molecular structure by single-crystal X-ray diffraction is a well-established process.[5][10] It involves a series of steps from data collection to structure refinement.

G cluster_0 Experimental & Computational Stages A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Reduction & Integration B->C Generate Diffraction Pattern D Structure Solution (Phase Problem) C->D Obtain Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Structure Validation & Analysis E->F Refine Atomic Positions

Caption: A typical workflow for small molecule X-ray crystal structure determination.[10]

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11] For small molecules, this is often done using a cryoloop with a small amount of oil.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Comparative Analysis of Related Pyridine Crystal Structures

While the crystal structure of 6-Chloro-5-methylpyridine-3-sulfonyl chloride is not publicly available, we can gain valuable insights by comparing the crystal structures of related substituted pyridine derivatives. The following table summarizes key crystallographic data for three such compounds.

Parameter (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone[8] 2,3,6-trichloro-5-(trichloromethyl)pyridine[9] 2-Chloro-5-(chloromethyl)pyridine[12]
Formula C14H9ClN2O3C6HCl6NC6H5Cl2N
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21/cPbcmP21/c
a (Å) 11.0317 (10)8.3100 (17)10.155 (2)
b (Å) 11.8701 (10)17.018 (3)3.8440 (8)
c (Å) 11.1220 (9)7.3160 (15)18.175 (4)
β (°) 118.675 (2)90100.28 (3)
Volume (ų) 1277.78 (19)1034.6 (4)697.7 (3)
Z 444

Structural Insights:

  • Influence of Substituents on Crystal Packing: The nature and position of substituents on the pyridine ring play a crucial role in determining the crystal packing. For example, in (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, C—H⋯N hydrogen bonds link the molecules into chains.[8] In 2-Chloro-5-(chloromethyl)pyridine, molecules are connected via intermolecular C—H⋯N hydrogen bonds to form dimers.[12] The highly chlorinated 2,3,6-trichloro-5-(trichloromethyl)pyridine will have different intermolecular interactions, likely dominated by halogen-halogen interactions.

  • Molecular Planarity: The pyridine ring itself is aromatic and therefore planar. However, bulky substituents can cause deviations from planarity. In 2-Chloro-5-(chloromethyl)pyridine, the molecule is nearly planar, with the chloromethyl Cl atom slightly out of the plane.[12] The dihedral angle between the benzene ring and the pyridine-isoxazole ring system in the first example is 47.03 (13)°, indicating a significant twist in the molecule.[8]

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, it is often used in conjunction with other analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in solution.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

  • Powder X-ray Diffraction (PXRD): Can be used to identify the crystalline phase of a bulk sample and can sometimes be used to solve crystal structures when single crystals are not available.[13]

However, only single-crystal X-ray diffraction can provide the unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships in drug development.

Conclusion

The study of the crystal structures of 6-Chloro-5-methylpyridine-3-sulfonyl chloride and its derivatives is vital for advancing their application in medicinal chemistry. This guide has provided a comprehensive overview of the necessary experimental protocols, from synthesis and crystallization to the workflow of X-ray diffraction. Through a comparative analysis of related structures, we have highlighted how different substituents influence molecular conformation and crystal packing. By integrating these crystallographic insights with other analytical data, researchers can accelerate the design and development of new and more effective pharmaceuticals.

References

  • Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]

  • The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. [Link]

  • The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • CN103351315A - General preparation method of sulfonyl chloride - Google P
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

  • X-ray Crystallography of Small Molecules: Theory and Workflow | Semantic Scholar. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH. [Link]

  • Sulfonyl chloride – Knowledge and References - Taylor & Francis. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. [Link]

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google P

Sources

Comparative

A Researcher's Guide to the Biological Activity Screening of 6-Chloro-5-methylpyridine-3-sulfonyl Chloride Analogs

Introduction: The Prominence of the Pyridine Sulfonamide Scaffold in Drug Discovery To researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyridine Sulfonamide Scaffold in Drug Discovery

To researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Among the myriad of heterocyclic compounds, the pyridine ring stands out as a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] Its inherent polarity and capacity for hydrogen bonding contribute to favorable pharmacokinetic properties.[2] When hybridized with a sulfonamide moiety, another pharmacologically significant group known for a wide spectrum of biological activities, the resulting pyridine sulfonamide scaffold presents a compelling starting point for the discovery of new therapeutic agents.[3][4] This guide focuses on the biological activity screening of analogs derived from 6-Chloro-5-methylpyridine-3-sulfonyl chloride, a key intermediate for generating a diverse library of candidate compounds. We will delve into the rationale behind screening for anticancer and antimicrobial activities, provide detailed experimental protocols for these assays, and present a comparative analysis of the biological activities of various pyridine sulfonamide derivatives to elucidate structure-activity relationships (SAR).

Rationale for Biological Screening: Targeting Cancer and Microbial Infections

The decision to screen 6-Chloro-5-methylpyridine-3-sulfonyl chloride analogs for anticancer and antimicrobial activities is rooted in the established therapeutic value of both the pyridine and sulfonamide moieties.

Anticancer Potential: Sulfonamide derivatives have emerged as a promising class of anticancer agents, with some compounds already in clinical use.[5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and kinases, as well as the induction of apoptosis.[4][6] The pyridine scaffold itself is a core component of numerous antitumor compounds, and its derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][7] The combination of these two pharmacophores in the 6-Chloro-5-methylpyridine-3-sulfonamide framework provides a strong rationale for investigating its analogs as potential novel cancer therapeutics.

Antimicrobial Activity: The history of sulfonamides is deeply intertwined with the dawn of the antibiotic era. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[8] Pyridine derivatives have also demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.[9] The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms. The unique structural features of 6-Chloro-5-methylpyridine-3-sulfonamide analogs make them attractive candidates for the development of next-generation antimicrobial agents.

Synthetic Strategy: From Sulfonyl Chloride to a Library of Analogs

The general approach to synthesizing a library of analogs from 6-Chloro-5-methylpyridine-3-sulfonyl chloride involves its reaction with a diverse range of primary and secondary amines. This nucleophilic substitution reaction at the sulfonyl chloride group is a robust and versatile method for generating a variety of N-substituted sulfonamides.[1][10]

G cluster_synthesis General Synthetic Pathway start 6-Chloro-5-methylpyridine-3-sulfonyl chloride reaction Nucleophilic Substitution (Base, Solvent) start->reaction amines Primary/Secondary Amines (R1R2NH) amines->reaction product N-substituted 6-Chloro-5-methylpyridine-3-sulfonamide Analogs reaction->product

Figure 1: General synthetic scheme for the preparation of 6-Chloro-5-methylpyridine-3-sulfonamide analogs.

This straightforward synthetic route allows for the systematic introduction of various alkyl and aryl substituents, enabling a thorough exploration of the structure-activity relationship.

Comparative Biological Activity of Pyridine Sulfonamide Analogs

Anticancer Activity

Studies on various pyridine sulfonamide scaffolds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effect is often influenced by the nature and position of substituents on both the pyridine and the N-aryl/alkyl moieties.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Pyridine Sulfonamide Analogs

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Pyridine Carbothioamide SulfonamidesN-phenyl, 4-substitutedPC-3 (Prostate)1.2 - 9.1[11]
Pyridine Carbothioamide SulfonamidesN-phenyl, 2,4-disubstitutedMCF-7 (Breast)1.2 - 4.9[11]
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives4-substitutedMGC-803 (Gastric)5.1 - 10.1[3]
Arylpropyl SulfonamidesVaried aryl and alkyl groupsPC-3 (Prostate)29.2[12]
Arylpropyl SulfonamidesVaried aryl and alkyl groupsHL-60 (Leukemia)20.7[12]
2-Aryl-1,8-naphthyridin-4-onesSubstituted aryl groupsA549 (Lung)2.3[13]
2-Aryl-1,8-naphthyridin-4-onesSubstituted aryl groupsCaki-2 (Renal)13.4[13]

Key Insights from Anticancer Screening:

  • Substitution Pattern Matters: The position and nature of substituents on the aryl rings of pyridine sulfonamide derivatives significantly impact their cytotoxic potency.[11][13]

  • Lipophilicity and Bulk: The introduction of bulky and lipophilic groups can either enhance or diminish activity, suggesting the importance of a balance for optimal target engagement.[12]

  • Selectivity: Some analogs have shown promising selectivity towards cancer cells over normal cell lines, a crucial parameter for therapeutic potential.[11]

Antimicrobial Activity

The antimicrobial potential of pyridine sulfonamides has been evaluated against a spectrum of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Sulfonamide Derivatives

Compound ClassSubstituentsBacterial StrainMIC (µg/mL)Reference
N-aryl/alkyl piperazine derivativesVaried N-substituentsStaphylococcus aureus62.5 - 500[3]
N-aryl/alkyl piperazine derivativesVaried N-substituentsEscherichia coli62.5 - 500[3]
6-chloro-9(H)-purine sulfonamidesSubstituted benzenesulfonylVarious bacteria & fungi18.0 - 25.0[7]
Sulfonamide derivativesN-(2-hydroxy-4/5-nitro-phenyl)Staphylococcus aureus32 - 512[8][14]
Thienopyrimidine-sulfonamide hybridsCyclohexathienopyrimidine-sulfadiazineEscherichia coli62.5[15]
Thienopyrimidine-sulfonamide hybridsCyclohexathienopyrimidine-sulfadiazineCandida albicans125[15]

Key Insights from Antimicrobial Screening:

  • Broad-Spectrum Potential: Many pyridine sulfonamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[16]

  • Structure-Dependent Efficacy: The antimicrobial potency is highly dependent on the specific substituents, with some derivatives showing MIC values in the low microgram per milliliter range.[7][8]

  • Antifungal Activity: In addition to antibacterial effects, some analogs also display promising antifungal activity.[15]

Experimental Protocols: A Step-by-Step Guide to In Vitro Screening

To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated protocols are essential. Here, we provide detailed methodologies for the primary screening of anticancer and antimicrobial activities.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

G cluster_mtt MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h to allow formazan formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Figure 2: Step-by-step workflow of the MTT assay for anticancer screening.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

G cluster_mic Broth Microdilution Workflow A 1. Prepare serial two-fold dilutions of test compounds in broth B 2. Add a standardized inoculum of the test microorganism to each well A->B C 3. Include positive (no compound) and negative (no inoculum) controls B->C D 4. Incubate the plate at the optimal temperature for the microorganism C->D E 5. Visually inspect for turbidity or measure absorbance D->E F 6. Determine the MIC as the lowest concentration with no visible growth E->F

Figure 3: Step-by-step workflow of the broth microdilution assay for antimicrobial screening.

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Controls: Include a positive control well with inoculum but no compound to ensure bacterial growth and a negative control well with broth only to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

The 6-Chloro-5-methylpyridine-3-sulfonyl chloride scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data on related pyridine sulfonamide derivatives indicate that systematic modification of this core structure can lead to compounds with potent and selective biological activities. The provided experimental protocols offer a robust framework for the initial in vitro screening of a library of analogs.

Future research should focus on the synthesis and systematic screening of a focused library of N-substituted and pyridine-ring-modified analogs of 6-Chloro-5-methylpyridine-3-sulfonamide. This will enable the elucidation of a clear structure-activity relationship, guiding the rational design of more potent and selective lead compounds. Promising candidates from these initial screens should then be subjected to further preclinical evaluation, including mechanism of action studies, in vivo efficacy, and safety profiling, to fully assess their therapeutic potential.

References

Sources

Validation

In vitro testing of compounds derived from 6-Chloro-5-methylpyridine-3-sulfonyl chloride

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Sulfonamide Derivatives from 6-Chloro-5-methylpyridine-3-sulfonyl chloride Introduction: The Rationale for a New Generation of Pyridine-Sulfonamide Compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Sulfonamide Derivatives from 6-Chloro-5-methylpyridine-3-sulfonyl chloride

Introduction: The Rationale for a New Generation of Pyridine-Sulfonamide Compounds

In the landscape of modern drug discovery, the pyridine ring is a cornerstone scaffold, integral to numerous approved therapeutic agents due to its versatile chemical properties and ability to form key interactions with biological targets.[1][2] When coupled with a sulfonyl chloride functional group, as in 6-Chloro-5-methylpyridine-3-sulfonyl chloride, it becomes a highly reactive and versatile starting material for the synthesis of a diverse library of sulfonamide derivatives.[3][4] Sulfonamides themselves are a well-established pharmacophore, famously associated with antimicrobial agents but also prominent in anticancer, diuretic, and anti-inflammatory drugs.

The strategic combination of these two moieties offers a compelling rationale for exploration. The chlorine and methyl substitutions on the pyridine ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of biological activity.[5] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in vitro testing of novel compounds derived from this scaffold. We will move beyond simple protocols to explain the causality behind our experimental choices, establishing a self-validating workflow designed to rigorously assess both the efficacy and preliminary safety profile of these new chemical entities. The focus will be on a logical, two-tiered screening cascade: a primary, target-specific kinase inhibition assay followed by a secondary, cell-based cytotoxicity assessment to determine selectivity and potential therapeutic index.

Experimental Design: A Two-Tiered Comparative Workflow

To objectively evaluate the potential of our newly synthesized library of 6-Chloro-5-methylpyridine-3-sulfonyl chloride derivatives (herein designated as CMPD-1, CMPD-2, and CMPD-3 ), a structured, comparative workflow is essential. This workflow is designed to first identify specific inhibitory activity against a high-value cancer target, Epidermal Growth Factor Receptor (EGFR) kinase, and then to contextualize this activity by assessing general cellular toxicity. As a benchmark for performance, we will compare our novel compounds against Gefitinib , a well-established, FDA-approved EGFR inhibitor.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Data Analysis & Comparison start 6-Chloro-5-methylpyridine- 3-sulfonyl chloride synth Reaction with Primary/Secondary Amines start->synth library Compound Library (CMPD-1, CMPD-2, CMPD-3) synth->library primary_assay Primary Screen: Biochemical EGFR Kinase Assay library->primary_assay secondary_assay Secondary Screen: Cellular Cytotoxicity Assay (MTT) primary_assay->secondary_assay ic50 Determine IC50 Values (Potency) primary_assay->ic50 cc50 Determine CC50 Values (Cytotoxicity) secondary_assay->cc50 comparator Comparator: Gefitinib comparator->primary_assay comparator->secondary_assay final Rank Compounds & Compare to Benchmark ic50->final selectivity Calculate Selectivity Index (SI) SI = CC50 (Normal) / CC50 (Cancer) cc50->selectivity selectivity->final

Caption: Overall workflow from synthesis to comparative data analysis.

Primary Screening: Biochemical Kinase Inhibition Assay

Causality Behind Experimental Choice: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[6] Therefore, a biochemical kinase assay serves as an ideal primary screen. It is a cell-free system that allows for the direct measurement of a compound's ability to inhibit the target enzyme without the complexities of cellular uptake, metabolism, or off-target effects.[7] This provides a clean, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). We have chosen a fluorescence-based assay format over a traditional radiometric assay for its comparable sensitivity, reduced handling of hazardous materials, and amenability to high-throughput screening.[8]

G Principle of TR-FRET Kinase Assay cluster_0 No Inhibition cluster_1 Inhibition ATP_no_inhib {ATP | ADP} Kinase_no_inhib EGFR Kinase ATP_no_inhib->Kinase_no_inhib Substrate_no_inhib Peptide Substrate P Kinase_no_inhib->Substrate_no_inhib Phosphorylation Antibody Eu-Antibody Substrate_no_inhib->Antibody Binding FRET High FRET Signal Antibody->FRET Proximity-Induced Energy Transfer ATP_inhib {ATP | ADP} Kinase_inhib EGFR Kinase ATP_inhib->Kinase_inhib Substrate_inhib Peptide Substrate Kinase_inhib->Substrate_inhib No Phosphorylation Inhibitor CMPD-X Inhibitor->Kinase_inhib Binding to Active Site NoFRET Low FRET Signal Substrate_inhib->NoFRET

Caption: Diagram of a Time-Resolved FRET (TR-FRET) kinase assay.

Detailed Protocol: EGFR Kinase TR-FRET Assay

This protocol is designed to be self-validating by including essential controls.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Compound Dilution: Create a 10-point serial dilution series for each test compound (CMPD-1, -2, -3) and the comparator (Gefitinib) in 100% DMSO, starting from 1 mM. Then, dilute these stocks into the Assay Buffer. The final DMSO concentration in the well should be ≤1%.

    • Enzyme & Substrate Mix: Prepare a 2X solution of recombinant human EGFR kinase and a suitable biotinylated peptide substrate in Assay Buffer.

    • ATP Solution: Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Michaelis-Menten constant (Km) for ATP to ensure competitive binding can be accurately assessed.[6]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound or control solution to the appropriate wells.

      • Test Wells: CMPD-1, CMPD-2, CMPD-3, Gefitinib.

      • Positive Control (No Inhibition): Assay buffer with DMSO.

      • Negative Control (Max Inhibition): A known potent, broad-spectrum kinase inhibitor or buffer without enzyme.

    • Add 10 µL of the 2X Enzyme & Substrate Mix to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the TR-FRET ratio and normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data Summary: Kinase Inhibition
CompoundTarget KinaseIC50 (nM) [Hypothetical Data]Notes
CMPD-1 EGFR85Moderate potency.
CMPD-2 EGFR1,200Low potency.
CMPD-3 EGFR9High potency, comparable to benchmark.
Gefitinib EGFR5Benchmark potent inhibitor.

Secondary Screening: Cellular Cytotoxicity Assay

Causality Behind Experimental Choice: Potent kinase inhibition in a biochemical assay does not guarantee therapeutic effect or safety.[9] The compound must be able to cross the cell membrane and engage its target in a complex cellular environment. Furthermore, it could be toxic through off-target effects. A cytotoxicity assay is therefore a critical secondary screen.[10][11] We utilize the MTT assay, a colorimetric method that measures the metabolic activity of living cells as an indicator of cell viability.[12] By testing against both a cancer cell line overexpressing the target (A549, human lung carcinoma, EGFR-positive) and a non-cancerous cell line (HEK293, human embryonic kidney), we can derive a Selectivity Index (SI). A higher SI indicates that the compound is preferentially toxic to cancer cells, a desirable characteristic for a therapeutic candidate.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture A549 and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (CMPD-1, -2, -3) and the comparator (Gefitinib) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.

    • Controls: Include wells with untreated cells (100% viability) and wells treated with a known cytotoxic agent like doxorubicin (0% viability).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and DMSO only).

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the CC50 (half-maximal cytotoxic concentration) for each compound on each cell line.

    • Calculate the Selectivity Index (SI) as: SI = CC50 (HEK293) / CC50 (A549).

Comparative Data Summary: Cytotoxicity and Selectivity
CompoundCC50 (µM) on A549 (Cancer) [Hypothetical Data]CC50 (µM) on HEK293 (Normal) [Hypothetical Data]Selectivity Index (SI)
CMPD-1 1.525.016.7
CMPD-2 > 50.0> 50.0N/A
CMPD-3 0.810.012.5
Gefitinib 0.58.016.0

Conclusion and Forward Look

  • CMPD-3 emerges as the most promising lead candidate. It exhibits high potency against EGFR kinase (IC50 = 9 nM), which translates to potent cytotoxicity against the EGFR-positive A549 cancer cell line (CC50 = 0.8 µM). Its selectivity index of 12.5 is respectable, though slightly lower than the benchmark.

  • CMPD-1 shows moderate potency and good selectivity. It could be a candidate for further optimization to improve its on-target potency.

  • CMPD-2 demonstrates low activity in both assays and would likely be deprioritized.

The causality-driven approach, from selecting a relevant biological target to assessing cellular selectivity, provides a solid foundation for decision-making. Future steps for a promising candidate like CMPD-3 would involve broader kinase profiling to assess off-target effects, investigation of the mechanism of action, and subsequent validation in more complex in vitro models before advancing to in vivo studies. This structured methodology ensures that resources are focused on compounds with the highest potential for therapeutic success.

References

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Jain, S., et al. (2012). Newer Biologically Active Pyridines: A Potential Review. Journal of Pharmacy Research. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

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  • Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

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  • ResearchGate. (2017). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride.
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  • MDPI. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • ResearchGate. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

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